molecular formula C12H19NO4 B584891 Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate CAS No. 157327-43-0

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Cat. No.: B584891
CAS No.: 157327-43-0
M. Wt: 241.287
InChI Key: FTGIVLQZVUPSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGIVLQZVUPSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693849
Record name tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-43-0
Record name 1,1-Dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157327-43-0

This technical guide provides a comprehensive overview of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, also known as 1-Boc-3-acetyl-4-piperidone, is a heterocyclic compound with the molecular formula C₁₂H₁₉NO₄.[1] Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an acetyl group at the 3-position, and a ketone at the 4-position. The Boc group provides stability and allows for selective reactions at other functional groups.

A summary of its key quantitative properties is presented in the table below.

PropertyValue
CAS Number 157327-43-0[1]
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C[1]
InChIKey FTGIVLQZVUPSAJ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

Synthetic_Pathway node1 1-Boc-4-piperidone node2 Intermediate Enamine/Enolate node1->node2 Base (e.g., LDA) or Secondary Amine (e.g., Pyrrolidine) node3 This compound node2->node3 Acetylating Agent (e.g., Acetyl Chloride or Acetic Anhydride)

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

  • Formation of the Enamine/Enolate: To a solution of 1-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added at a low temperature (e.g., -78 °C). For enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be appropriate. For enamine formation, a secondary amine such as pyrrolidine can be used, often with azeotropic removal of water.

  • Acetylation: The resulting enamine or enolate is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride, at a low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectral Data

Detailed, publicly available spectral data for this compound is limited. However, based on its structure, the following characteristic peaks would be expected:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the acetyl methyl protons (a singlet around 2.2 ppm), and a series of multiplets for the piperidine ring protons.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and the acetyl group (typically in the range of 190-210 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[2] Compounds like this compound serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug screening.

General Workflow in Drug Discovery:

Drug_Discovery_Workflow start This compound (Building Block) step1 Chemical Modification & Library Synthesis start->step1 step2 High-Throughput Screening (Biological Assays) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization step3->step4 step5 Preclinical & Clinical Development step4->step5 end New Drug Candidate step5->end

Caption: Role of building blocks in the drug discovery pipeline.

While specific examples of drugs developed directly from this compound are not prominent in the literature, its structural motifs are relevant. For instance, piperidine derivatives are known to be important intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[3] The functional groups on this molecule offer handles for introducing diversity and tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.

References

Technical Guide: Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The core of this synthesis involves the C-acylation of the enolate of N-Boc-4-piperidone. This guide details the proposed synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a β-dicarbonyl system and a protected piperidine ring, allows for diverse chemical modifications. This guide outlines a robust and reproducible method for its preparation from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of this compound is achieved via a two-step process starting from 4-piperidone. The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The subsequent and key step is the acylation of the resulting N-Boc-4-piperidone at the C3 position.

Step 1: Synthesis of N-Boc-4-piperidone

The synthesis begins with the protection of 4-piperidone monohydrate hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction is typically carried out in a solvent like methanol.

Step 2: Acylation of N-Boc-4-piperidone

The crucial step is the introduction of the acetyl group at the 3-position of N-Boc-4-piperidone. This is accomplished by forming the enolate of N-Boc-4-piperidone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with an acetylating agent such as acetyl chloride or acetic anhydride. This C-acylation reaction yields the target compound, this compound.

Experimental Protocols

Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[1]

  • Add di-tert-butyl dicarbonate (34 g, 156 mmol) in portions over a 5-minute period.

  • Stir the resulting solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated NaHCO₃ solution (70 mL), and brine (50 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid. The product is often used in the next step without further purification.

Synthesis of this compound

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetyl chloride or Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back down to -78 °C.

  • In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and slowly add this solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Piperidone monohydrate hydrochlorideC₅H₁₀ClNO · H₂O153.6140064-34-4
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5
Tert-butyl 4-oxopiperidine-1-carboxylateC₁₀H₁₇NO₃199.2579099-07-3
This compoundC₁₂H₁₉NO₄241.28157327-43-0

Table 2: Typical Reaction Parameters and Yields

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Boc Protection4-Piperidone monohydrate hydrochlorideBoc₂O, TEAMethanolRoom Temp.20>95
AcylationTert-butyl 4-oxopiperidine-1-carboxylateLDA, Acetyl Chloride/Acetic AnhydrideTHF-78 to Room Temp.3-460-75

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: C-Acylation 4-Piperidone 4-Piperidone Monohydrate Hydrochloride Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O, TEA, Methanol N-Boc-4-piperidone Tert-butyl 4-oxopiperidine-1-carboxylate Boc_Anhydride->N-Boc-4-piperidone Protection N-Boc-4-piperidone_step2 Tert-butyl 4-oxopiperidine-1-carboxylate Enolate_Formation 1. LDA, THF, -78°C 2. Acetyl Chloride Target_Compound Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate Enolate_Formation->Target_Compound Acylation

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Reaction

Reaction_Mechanism Start N-Boc-4-piperidone Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation (LDA) Product Target Compound Enolate->Product Nucleophilic Attack Acyl_Chloride Acetyl Chloride Acyl_Chloride->Product Electrophile

Caption: Logical flow of the C-acylation reaction mechanism.

References

"physical and chemical properties of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and structural properties of this compound, a key intermediate in organic synthesis and pharmaceutical development. It includes detailed property data, generalized experimental protocols, and workflow visualizations to support its application in research and manufacturing.

Core Chemical Identity

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a ketone at the 4-position, and an acetyl group at the 3-position. This trifunctional structure makes it a versatile building block for synthesizing more complex heterocyclic molecules.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 157327-43-0[1]
Molecular Formula C₁₂H₁₉NO₄[1]
SMILES CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C[1]
InChI Key FTGIVLQZVUPSAJ-UHFFFAOYSA-N[1]
Synonyms 3-acetyl-1-Boc-4-oxopiperidine, 1,1-dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. Note that many of these properties are computationally derived and should be confirmed experimentally.

PropertyValueDetailsSource
Molecular Weight 241.28 g/mol [1]
Monoisotopic Mass 241.13140809 DaComputed[1]
XLogP3 0.5Computed[1]
Hydrogen Bond Donors 0Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
Rotatable Bond Count 3Computed[1]
Topological Polar Surface Area 63.7 ŲComputed[1]
Complexity 343Computed[1]

Experimental Protocols & Workflows

Generalized Synthesis Protocol: Acylation of N-Boc-4-piperidone

This protocol describes a plausible route for synthesizing the title compound via a base-mediated acylation of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Objective: To introduce an acetyl group at the C-3 position of the N-Boc-4-piperidone ring.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3)[2][3]

  • A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • An acylating agent (e.g., Ethyl acetate or Acetyl chloride)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

  • Reaction Setup: A flame-dried, round-bottom flask is charged with an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Enolate Formation: The starting material, tert-butyl 4-oxopiperidine-1-carboxylate, is dissolved in the solvent and cooled to a low temperature (typically -78 °C for LDA or 0 °C for NaH). The strong base is added portion-wise to facilitate the formation of the corresponding enolate.

  • Acylation: The acylating agent (e.g., ethyl acetate) is added dropwise to the cooled enolate solution. The reaction is stirred at low temperature for a set period, then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the final product, this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the generalized synthesis protocol.

G start Start: N-Boc-4-piperidone (CAS 79099-07-3) enolate 1. Enolate Formation (Strong Base, Anhydrous THF, -78°C) start->enolate Dissolve acylation 2. Acylation (Add Ethyl Acetate) enolate->acylation React workup 3. Aqueous Work-up (Quench, Extract) acylation->workup Process purify 4. Purification (Column Chromatography) workup->purify Isolate Crude product Product: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate purify->product Yields

Caption: A logical workflow for the synthesis of the target compound.

Visualization of Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. The following workflow outlines the standard analytical procedures.

G sample Purified Synthetic Product nmr ¹H and ¹³C NMR Spectroscopy sample->nmr Structural Info ms Mass Spectrometry (e.g., ESI-MS) sample->ms Molecular Weight hplc Purity Analysis (HPLC/UPLC) sample->hplc Purity Check analysis Data Analysis & Correlation nmr->analysis ms->analysis hplc->analysis confirmation Structure & Purity Confirmed analysis->confirmation Verify

Caption: Standard workflow for analytical characterization of the final product.

References

An In-depth Technical Guide on Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Whitepaper on the Mechanism of Action of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

1. Introduction

This compound is a heterocyclic organic compound with the chemical formula C12H19NO4.[1] It is a derivative of piperidine, a common scaffold in medicinal chemistry, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an acetyl group at the 3-position, and a ketone at the 4-position. This compound is primarily recognized as a versatile building block in the synthesis of more complex pharmaceutical agents.[2][3] Despite its application in chemical synthesis, detailed information regarding its specific mechanism of action, biological targets, and pharmacological effects is not extensively documented in publicly available scientific literature. This guide aims to consolidate the available information and provide a foundational understanding of this compound.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular FormulaC12H19NO4[1]
Molecular Weight241.28 g/mol [1]
IUPAC NameThis compound[1]
CAS Number157327-43-0[1]
AppearanceSolid[4]
XLogP30.5[1]

3. Role in Synthesis

The primary application of this compound is as an intermediate in organic synthesis. The Boc protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the ring. The ketone and acetyl functionalities serve as handles for further chemical modifications, enabling the construction of diverse and complex molecular architectures.

The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents targeting the central nervous system (CNS), as well as in kinase inhibitors and other drug classes.[3] The versatility of the piperidine ring, combined with the reactive groups on this specific derivative, makes it a valuable precursor for generating libraries of compounds for drug screening and development.

4. Postulated Biological Activity (Inferred from Structural Analogs)

While direct studies on the mechanism of action of this compound are lacking, the biological activities of structurally related piperidine derivatives can offer some insights into its potential pharmacological relevance. For instance, various substituted piperidines have been investigated for a range of biological activities.

It is important to emphasize that these are inferences based on related structures and not direct evidence for the activity of this compound itself.

5. Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, should a researcher wish to investigate its biological effects, standard pharmacological assays would be employed. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Biological Characterization

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Studies Compound Acquisition Compound Acquisition Primary Assays Cell-based or Biochemical Assays Compound Acquisition->Primary Assays Hit Identification Hit Identification Primary Assays->Hit Identification Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography Computational Modeling Computational Modeling Hit Identification->Computational Modeling Target Validation Target Validation Affinity Chromatography->Target Validation Computational Modeling->Target Validation Signaling Pathway Analysis Signaling Pathway Analysis Target Validation->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies

Caption: A generalized workflow for the biological characterization of a novel compound.

References

Navigating the Research Landscape of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C12H19NO4[1]. As a piperidine derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their prevalence in the core structures of many biologically active molecules. This technical guide provides a comprehensive overview of the available scientific information for this compound, focusing on its chemical properties and its potential as a synthetic intermediate in drug discovery. While direct in vitro studies on this specific compound are not extensively reported in publicly available literature, this guide will explore the context of its utility through the lens of its derivatives and related piperidine structures.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C12H19NO4PubChem CID: 53393266[1]
Molecular Weight 241.28 g/mol PubChem CID: 53393266[1]
IUPAC Name This compoundPubChem CID: 53393266[1]
CAS Number 157327-43-0PubChem CID: 53393266[1]
SMILES CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)CPubChem CID: 53393266[1]

Synthesis and Chemical Reactivity

This compound is primarily utilized as a synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the ring. The acetyl and oxo functionalities provide reactive sites for further chemical modifications.

Below is a conceptual workflow for the potential synthesis and further derivatization of this compound.

A conceptual workflow for the synthesis and derivatization of this compound.

Potential for In Vitro Studies: Insights from Structurally Related Compounds

Although direct in vitro studies on this compound are scarce, the biological activities of its structural analogs provide a strong rationale for its potential in drug discovery. Piperidine derivatives are known to exhibit a wide range of pharmacological activities.

For instance, derivatives of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis[3]. In other studies, substituted oxopyridine derivatives, which share a similar heterocyclic core, have been investigated as selective inhibitors of Factor XIa, a key enzyme in the coagulation cascade[4][5]. Furthermore, various 1,3,4-oxadiazole derivatives, which can be synthesized from precursors with similar functionalities, have shown anti-inflammatory, analgesic, and antimicrobial activities[6].

The logical relationship for exploring the potential of this compound in a drug discovery program is outlined in the following diagram.

G Core_Compound Tert-butyl 3-acetyl-4- oxopiperidine-1-carboxylate Synthetic_Intermediate As a Synthetic Intermediate Core_Compound->Synthetic_Intermediate Library_Synthesis Synthesis of a Diverse Library of Derivatives Synthetic_Intermediate->Library_Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) Library_Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification

The logical progression from this compound to the identification of lead compounds.

Experimental Protocols for Related Compounds

To facilitate future research, this section provides an example of a general experimental protocol for the synthesis of a related class of compounds, 4-aminopiperidines, which could be adapted for derivatives of this compound.

General Procedure for Reductive Amination:

This protocol is based on the synthesis of 4-aminopiperidine derivatives[3].

  • Reaction Setup: To a solution of the corresponding N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired primary or secondary amine (1.5 equivalents).

  • Reductive Agent: Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While direct in vitro data for this specific molecule is limited in the public domain, the extensive research on related piperidine derivatives highlights the promise of this chemical scaffold. Future research efforts focused on the synthesis and biological evaluation of a library of compounds derived from this compound could lead to the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in their drug discovery programs.

References

A Comprehensive Technical Guide to Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: A Key Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a versatile precursor in the field of organic synthesis. This key building block, featuring a piperidine core with strategically placed functional groups, offers a gateway to a diverse range of complex molecules, particularly those with therapeutic potential. Its unique structure, combining a protected amine, a ketone, and an acetyl group, allows for selective chemical transformations, making it an invaluable tool in the design and synthesis of novel pharmaceutical agents and other functional organic compounds.

Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol , is a key intermediate in organic synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₄PubChem[1]
Molecular Weight 241.28 g/mol PubChem[1]
CAS Number 157327-43-0PubChem[1]
Appearance Not specified (likely a solid)-
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis of this compound

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start tert-Butyl 4-oxopiperidine-1-carboxylate Step1 Enamine Formation Start->Step1 Pyrrolidine, Toluene, reflux Step2 Acylation Step1->Step2 Acetyl chloride, Triethylamine Product tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate Step2->Product

Caption: Proposed workflow for the synthesis of the target compound.

Proposed Experimental Protocol

This protocol is a hypothetical adaptation based on established organic chemistry principles and related procedures. Optimization of reaction conditions would be necessary to achieve satisfactory yields and purity.

Step 1: Enamine Formation

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in toluene, add pyrrolidine (1.2 equivalents).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until the theoretical amount of water has been collected, indicating the completion of enamine formation.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Acylation of the Enamine

  • Dissolve the crude enamine from the previous step in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Organic Synthesis

The strategic placement of the acetyl and ketone functionalities on the piperidine ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems. These heterocycles are often core scaffolds in medicinally important molecules.

Synthesis of Fused Heterocyclic Scaffolds

The β-dicarbonyl moiety within the molecule is a versatile handle for constructing fused ring systems. For instance, it can undergo condensation reactions with hydrazines or other binucleophiles to form pyrazole or pyrimidine rings, respectively.

Heterocycle_Synthesis Precursor tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate Reaction1 Condensation with Hydrazine Precursor->Reaction1 Reaction2 Condensation with Urea/Thiourea Precursor->Reaction2 Product1 Pyrazolo[4,3-c]pyridine Derivative Reaction1->Product1 Product2 Pyridopyrimidine Derivative Reaction2->Product2

Caption: Potential applications in heterocyclic synthesis.

Precursor for Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the introduction of various substituents, enabling the synthesis of libraries of compounds for screening against different kinases. The development of such inhibitors is a significant area of research in the pursuit of new cancer therapies.

Quantitative Data

Currently, specific quantitative data such as reaction yields and detailed spectroscopic data for the synthesis and reactions of this compound are not extensively reported in publicly available literature. The following tables are placeholders for such data, which would be populated through experimental investigation.

Table 2: Hypothetical Yields for the Synthesis of this compound

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Enamine FormationPyrrolidineToluene1104~90 (crude)
2AcylationAcetyl chloride, TriethylamineDichloromethane0 to RT660-70

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Hypothetical: 1.48 (s, 9H), 2.25 (s, 3H), 2.40-2.60 (m, 2H), 3.50-3.70 (m, 2H), 4.10-4.20 (m, 1H), 13.5 (s, 1H, enol)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Hypothetical: 28.4, 30.1, 41.5, 45.8, 50.2, 80.5, 105.8, 154.7, 172.3, 203.1
IR (KBr, cm⁻¹) Hypothetical: 2975, 1735, 1685, 1605, 1420, 1250, 1160
Mass Spectrometry (ESI-MS) m/z Hypothetical: 242.1 [M+H]⁺

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its utility lies in the presence of multiple, orthogonally reactive functional groups on a conformationally well-defined piperidine scaffold. While detailed synthetic procedures and applications are still emerging in the literature, its potential for the construction of complex, biologically active molecules, particularly in the realm of drug discovery, is evident. Further research into the synthesis and reactivity of this precursor is warranted and will undoubtedly open new avenues for the development of novel therapeutics and other advanced organic materials.

References

The Piperidone Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidone nucleus, a six-membered heterocyclic ketone, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, yet conformationally flexible, structure has served as a versatile scaffold for the design and synthesis of a vast array of therapeutic agents, spanning from potent analgesics to targeted cancer therapies and treatments for neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of piperidone compounds, offering a valuable resource for professionals engaged in drug discovery and development.

A Journey Through Time: The Historical Trajectory of Piperidone Compounds

The story of piperidone is intrinsically linked to the broader history of heterocyclic chemistry and the quest for novel therapeutic agents. While the piperidine ring itself was first isolated in 1850 from piperine, the active component of black pepper, the synthetic exploration of its oxidized counterpart, piperidone, gained momentum in the early 20th century.[1]

A pivotal moment in the history of piperidone synthesis was the development of the Petrenko-Kritschenko piperidone synthesis in the early 1900s. This multicomponent reaction, involving the condensation of an aldehyde, an amine, and a β-dicarboxylic acid ester, provided a versatile and efficient route to a variety of substituted 4-piperidones. This classical reaction laid the groundwork for the synthesis of more complex piperidone-containing molecules.

The therapeutic potential of piperidone derivatives began to be realized in the mid-20th century with the synthesis of pethidine (meperidine) , a synthetic opioid analgesic. This discovery marked a significant milestone, demonstrating that the piperidine/piperidone core could mimic the pharmacophore of morphine and elicit potent analgesic effects. This spurred further research into piperidone-based opioids, leading to the development of highly potent analgesics like fentanyl and its analogs, where N-phenethyl-4-piperidinone (NPP) serves as a key intermediate.[2][3]

The latter half of the 20th century and the beginning of the 21st century witnessed an explosion in the application of the piperidone scaffold in diverse therapeutic areas. In the 1980s, the synthesis of 2-aryl-4-piperidones opened new avenues for the construction of complex alkaloids.[4] More recently, piperidone derivatives have emerged as critical components in the development of targeted therapies. A notable example is the discovery of piperidone-based inhibitors of the MDM2-p53 interaction, such as AMG 232 (navtemadlin) , which are being investigated as novel cancer therapeutics.[5][6] Furthermore, the piperidone moiety has been instrumental in the design of acetylcholinesterase inhibitors like donepezil and its analogs for the treatment of Alzheimer's disease.[7]

Key Synthetic Methodologies for Piperidone Compounds

The construction of the piperidone ring and its subsequent functionalization are central to the development of piperidone-based pharmaceuticals. Several key synthetic strategies have been established, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity.

Petrenko-Kritschenko Piperidone Synthesis and Related Mannich Reactions

The Petrenko-Kritschenko synthesis is a classic and versatile method for the preparation of 4-piperidones. It is a one-pot, multicomponent reaction that involves the condensation of two equivalents of an aldehyde with an amine and a β-dicarboxylic acid ester, such as diethyl acetonedicarboxylate. A related and widely used method is the Mannich reaction, which condenses an enolizable ketone (e.g., ethyl methyl ketone), an aldehyde, and a primary amine or ammonia.[8][9]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [8][10][11]

A mixture of ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in 50 mL of ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2,6-diaryl-3-methyl-4-piperidone.

Double Aza-Michael Addition

The double aza-Michael addition is a powerful strategy for the synthesis of 2-substituted-4-piperidones. This reaction involves the conjugate addition of a primary amine to a divinyl ketone, leading to the formation of the piperidone ring in a highly atom-economical manner. This method has been successfully employed in the synthesis of chiral piperidone building blocks for donepezil analogs.[7][12][13][14]

Experimental Protocol: Synthesis of 2-Substituted 1-S-α-Phenylethyl-4-piperidones [7]

To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as acetonitrile, the corresponding divinyl ketone (1.0 eq) is added dropwise at room temperature. The reaction mixture is then stirred for a specified time (e.g., 24 hours) until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-substituted 1-S-α-phenylethyl-4-piperidone.

Synthesis of N-Phenethyl-4-piperidinone (NPP)

NPP is a crucial intermediate in the synthesis of fentanyl and its analogs. A common method for its preparation involves the N-alkylation of 4-piperidone with phenethyl bromide.[2][15][16]

Experimental Protocol: Synthesis of N-Phenethyl-4-piperidinone (NPP) [15]

To a suspension of 4-piperidone hydrochloride (1.0 eq) and a base such as sodium carbonate (2.0 eq) in a solvent like acetonitrile, phenethyl bromide (1.0 eq) is added. The reaction mixture is heated to reflux and stirred for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The resulting residue is then partitioned between a nonpolar organic solvent and water. The organic layer is dried and concentrated to give NPP, which can be further purified by recrystallization or distillation.

Quantitative Data on Piperidone Compounds

The following tables summarize key quantitative data for representative piperidone compounds across different therapeutic classes, providing a comparative overview of their biological activities.

Table 1: Piperidone-Based MDM2-p53 Interaction Inhibitors

CompoundTargetBinding Affinity (Kd or Ki)Cellular Potency (IC50)Reference(s)
AMG 232 (Navtemadlin) MDM20.045 nM (KD)9.1 nM (SJSA-1 cells)[6]
AM-8553 MDM2~0.4 nM (Kd)~1.1 nM[5]
MI-888 MDM20.44 nM (Ki)60 - 92 nM[6]
Nutlin-3a MDM236 nM (Ki)1 - 2 µM[6]
RG7112 (Idasanutlin) MDM2-18 nM[6]

Table 2: Piperidone-Based Acetylcholinesterase (AChE) Inhibitors

CompoundAChE IC50Reference(s)
Donepezil 5.7 nM[8]
Donepezil Analog (2S-methyl-4S) 1.01 µM[7]
Donepezil Analog (unsubstituted piperidine ring) 1.83 µM[7]
Benzylpyridinium Analog (40a) 8.9 nM[17]
Benzylpyridinium Analog (54k) 1.53 nM[17]

Table 3: Piperidone-Based Opioid Receptor Agonists

CompoundReceptorBinding Affinity (Ki)Efficacy (EC50)Reference(s)
Morphine µ6.3 nM194 nM[18]
Fentanyl µ--[19]
N-phenethylnormorphine µ0.93 nMPotent agonist[20]
Piperidine Analog 6 µ/δMOR: <10 nM, DOR: <10 nMPartial Agonist (MOR)[18]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by piperidone inhibitors and a general experimental workflow for their synthesis.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_mdm2 MDM2 Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage p53 p53 (inactive) p53_active p53 (active) p53->p53_active Phosphorylation MDM2 MDM2 p53_active->MDM2 Upregulates CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis DNA_Repair DNA Repair p53_active->DNA_Repair MDM2->p53_active Ubiquitination & Degradation MDM2_Inhibitor Piperidone Inhibitor (e.g., AMG 232) MDM2_Inhibitor->MDM2 Inhibits

MDM2-p53 Signaling Pathway and its Inhibition.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Piperidone Ring Formation cluster_workup Workup and Purification cluster_product Final Product ReactantA Aldehyde / Ketone Reaction Multicomponent Reaction (e.g., Mannich / Petrenko-Kritschenko) ReactantA->Reaction ReactantB Amine ReactantB->Reaction ReactantC Enolizable Ketone / β-Dicarboxylic Acid Ester ReactantC->Reaction Filtration Filtration / Extraction Reaction->Filtration Purification Recrystallization / Column Chromatography Filtration->Purification Piperidone Substituted Piperidone Purification->Piperidone

General Workflow for Piperidone Synthesis.

Conclusion

The piperidone scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of clinically important drugs. Its rich history, from its origins in classical organic synthesis to its current role in cutting-edge targeted therapies, underscores its enduring significance in medicinal chemistry. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration and exploitation of this privileged structure. As our understanding of disease biology deepens, the versatile and adaptable piperidone core is poised to remain a central element in the design of the next generation of innovative medicines.

References

The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring precise control over reactivity and stereochemistry, heavily relies on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone in modern organic synthesis. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in piperidine synthesis, detailing its application in directing reactivity, enabling complex transformations, and facilitating the construction of high-value piperidine derivatives.

The Strategic Importance of the Boc Group in Piperidine Chemistry

The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group prized for its robustness under a wide range of reaction conditions, including basic, reductive, and oxidative environments.[1][2] This stability makes it an ideal choice for multi-step syntheses where other functional groups on the piperidine ring or its substituents need to be manipulated. The primary roles of the Boc group in piperidine synthesis can be summarized as:

  • Nitrogen Protection: The most fundamental role is to shield the piperidine nitrogen from unwanted reactions, such as acylation, alkylation, or acting as a base, while other chemical transformations are carried out elsewhere on the molecule.[2]

  • Enabling Selective Transformations: By protecting the nitrogen, the Boc group allows for selective modifications at other positions of the piperidine ring. This is crucial for building complex molecular architectures, a common requirement in pharmaceutical intermediate sourcing.[2]

  • Directing Stereochemistry: The sterically demanding Boc group can influence the conformational equilibrium of the piperidine ring, which can be exploited to achieve high diastereoselectivity in subsequent reactions, such as directed lithiation and alkylation.[3]

  • Facilitating Purification and Handling: The introduction of the lipophilic Boc group often improves the solubility of piperidine intermediates in organic solvents and can aid in their purification by chromatography.

The utility of Boc-protected piperidines is prominently highlighted in the synthesis of numerous pharmaceuticals. For instance, (R)-3-(Boc-Amino)piperidine is a key intermediate in the production of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used to manage type 2 diabetes.[4] Similarly, N-Boc-4-piperidone is a versatile starting material for a wide range of bioactive compounds, including CCR5 antagonists for HIV-1 entry inhibition and σ1 receptor ligands with antiproliferative properties.[5][6]

Boc Protection of Piperidines: Methodologies and Data

The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed under various conditions, with the choice of base and solvent influencing the reaction efficiency.

Quantitative Data on Boc Protection of Piperidines
Starting MaterialReagents and ConditionsYieldReference
PiperidineBoc₂O, NaOH, H₂O, THF, rt, 16hQuantitative[1][7]
(S)-Dimethyl 2-aminopentanedioateBoc₂O, Et₃N, DMAP (cat.), CH₂Cl₂, 0°C to rt, 6h92%
1,2,3,6-TetrahydropyridineBoc₂O, sat. aq. NaHCO₃, rt, overnight89%[8]
Experimental Protocol: Boc Protection of (S)-Dimethyl 2-aminopentanedioate

This protocol is adapted from a reported synthesis of a 3-(N-Boc-amino)piperidine precursor.

Materials:

  • (S)-Dimethyl 2-aminopentanedioate hydrochloride (10 g, 57 mmol)

  • Dichloromethane (CH₂Cl₂) (120 mL)

  • Triethylamine (Et₃N) (32 mL, 228 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (19.5 mL, 85.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.7 g, 5.7 mmol)

  • Distilled water

  • 10% aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of (S)-Dimethyl 2-aminopentanedioate hydrochloride in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Synthetic Transformations of N-Boc-Piperidines

The true synthetic power of the Boc group is realized in the diverse range of reactions that can be performed on the N-Boc-piperidine core. The presence of the Boc group not only protects the nitrogen but also activates or directs reactivity at other positions.

Reactions of N-Boc-4-piperidone

N-Boc-4-piperidone is a widely used building block due to the reactivity of its ketone functionality.

  • Reductive Amination: A cornerstone reaction for introducing substituents at the 4-position. The ketone is condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ, typically with sodium triacetoxyborohydride, to yield the corresponding 4-amino-piperidine derivative.[9] This reaction is a key step in the synthesis of compounds like fentanyl analogues.[9]

  • Wittig Reaction: The carbonyl group can undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds, which can be further functionalized.[6]

  • Aldol and Michael Reactions: N-Boc-4-piperidone can participate as either the nucleophile (as its enolate) or the electrophile in aldol and Michael reactions to form more complex cyclic and bicyclic structures.[10]

Quantitative Data on Reactions of N-Boc-4-piperidone
Reaction TypeSubstratesReagents and ConditionsProductYieldReference
Reductive AminationN-Boc-4-piperidone, 3,4-dichloroaniline1. Toluene, reflux; 2. H₂, Pd/C, MeOHN-(1-Boc-piperidin-4-yl)-3,4-dichloroaniline-[11]
OxidationN-Boc-piperidin-4-olIBX, NMO, DMSO, 30°C, 72hN-Boc-1,2,3,6-tetrahydropyridin-4-one77-83%[6]
Phosphate SynthesisN-Boc-4-piperidoneKHMDS, ClP(O)(OR)₂, HMPA, THF, -78°C, 2hVinyl phosphate derivativeGood[1][7]
Directed Lithiation and Substitution

The Boc group can act as a powerful directing group for the deprotonation of the adjacent C-H bonds (α-lithiation). This is typically achieved using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the 2-position with high stereoselectivity.[12][13] The stereochemical outcome is often dictated by the conformation of the N-Boc group.[14]

G Boc-Directed Lithiation Workflow sub N-Boc-Piperidine reagents s-BuLi, TMEDA THF, -78°C to -50°C sub->reagents lithiated 2-Lithio-N-Boc-piperidine (anionic intermediate) reagents->lithiated Deprotonation electrophile Electrophile (E+) lithiated->electrophile product 2-Substituted-N-Boc-piperidine electrophile->product Trapping

Caption: Workflow for Boc-directed α-lithiation and substitution of piperidine.

This methodology provides a powerful tool for the asymmetric synthesis of substituted piperidines, which are valuable chiral building blocks in drug discovery.[12][15]

Synthesis of Substituted Piperidines from Acyclic Precursors

The Boc group is also instrumental in de novo synthesis of the piperidine ring from acyclic precursors. A notable example is the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid.

G Synthesis of 3-(N-Boc-amino)piperidine from L-Glutamic Acid start L-Glutamic Acid ester Diester start->ester Esterification (SOCl₂, MeOH) boc_prot N-Boc Protected Diester ester->boc_prot Boc Protection (Boc₂O, Et₃N, DMAP) diol N-Boc Diol boc_prot->diol Reduction (NaBH₄, MeOH) ditosylate N-Boc Ditosylate diol->ditosylate Tosylation (TsCl, Et₃N, DMAP) piperidine 3-(N-Boc-amino)piperidine Derivative ditosylate->piperidine Cyclization (Amine, e.g., Benzylamine)

Caption: Synthetic pathway for 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid.

Experimental Protocol: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate (Step 2 in the above pathway)

This protocol is adapted from Khom et al.

Materials:

  • (S)-1,5-Dimethoxy-1,5-dioxopentan-2-aminium chloride (10 g, 57 mmol)

  • Dichloromethane (CH₂Cl₂) (120 mL)

  • Triethylamine (32 mL, 228 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (19.5 mL, 85.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.7 g, catalytic amount)

  • Distilled water, 10% aqueous sodium bicarbonate, brine

Procedure:

  • To a stirred solution of the dimethyl ester in CH₂Cl₂ (120 mL) at 0°C, add triethylamine, Boc₂O, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product in 92% yield.

Boc Deprotection: Regenerating the Piperidine Nitrogen

The final and crucial step in many synthetic sequences is the removal of the Boc group to liberate the free piperidine nitrogen. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent being the most common reagents.[16][17]

Quantitative Data on Boc Deprotection of Piperidine Derivatives
Starting MaterialReagents and ConditionsYieldReference
N-Boc-piperazine derivative4N HCl in dioxane, EtOAc, 1hQuantitative[18]
Boc-NH-PEG5-CH₂CH₂COOH50% TFA in DCM, 0°C to rt, 1-2h>90% (as TFA salt)[16]
Thalidomide-piperazine-Boc50% TFA in DCM, 0°C to rt, 1-3h>90% (as TFA salt)[19]
N-Boc protected amine25% TFA in DCM, rt, 2hNot specified (crude used directly)[17]
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general protocol for the deprotection of a Boc-protected amine.[16][17]

Materials:

  • N-Boc protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution (for workup to free base)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[16]

  • Cool the solution to 0°C in an ice bath.[16]

  • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM v/v mixture).[16]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt and can be used directly in the next step.

  • (Optional: Isolation of the free base) To the residue, carefully add saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[16]

G General Workflow for Piperidine Synthesis using Boc Protection start Piperidine or Acyclic Precursor boc_protection Boc Protection start->boc_protection intermediate N-Boc-Piperidine Intermediate boc_protection->intermediate transformations Synthetic Transformations (e.g., Alkylation, Acylation, Directed Lithiation) intermediate->transformations modified_intermediate Modified N-Boc-Piperidine transformations->modified_intermediate deprotection Boc Deprotection modified_intermediate->deprotection final_product Final Piperidine Product deprotection->final_product

Caption: A generalized logical workflow for the synthesis of piperidine derivatives utilizing the Boc protecting group.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its unique combination of stability to a wide range of reagents and facile cleavage under acidic conditions provides chemists with a robust and versatile handle to control the reactivity of the piperidine nitrogen. As demonstrated, the role of the Boc group extends beyond simple protection; it is a key enabler of complex synthetic strategies, allowing for the selective functionalization of the piperidine ring and the stereocontrolled introduction of substituents. The detailed protocols and quantitative data presented in this guide underscore the practical utility of the Boc group and provide a valuable resource for researchers and professionals engaged in the synthesis of piperidine-based compounds for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate and its derivatives are versatile synthetic intermediates that play a crucial role in the development of novel therapeutic agents. The piperidine scaffold is a prevalent motif in a wide range of biologically active molecules and approved drugs.[1][2] The presence of both a β-keto-ester functionality and a protected amine in this compound allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this key intermediate, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A primary application of functionalized piperidines derived from this compound is in the synthesis of Janus kinase (JAK) inhibitors.[3][4] JAK inhibitors are a class of targeted therapies that modulate the immune response by interfering with the JAK-STAT signaling pathway.[5][6] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[7][8]

Tofacitinib, a well-known JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, is a prime example of a drug synthesized using a piperidine core derived from a related precursor.[9][10] The 3-amino-4-methylpiperidine core of Tofacitinib is a key pharmacophore that can be accessed through synthetic routes involving intermediates like this compound.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route within cells for immune and inflammatory responses.[5] The binding of a cytokine to its receptor on the cell surface activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function.[6][7] By inhibiting JAKs, drugs like Tofacitinib can block this signaling cascade and reduce the inflammatory response.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT->Receptor 4. Docking STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition Gene_expression Gene Expression (Inflammation) DNA->Gene_expression 8. Transcription

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthetic Protocols

The following protocols outline key transformations involving this compound and related intermediates for the synthesis of precursors for JAK inhibitors.

Protocol 1: Synthesis of a Pyrrolopyrimidine Intermediate

This protocol describes a crucial step in the synthesis of the core heterocyclic structure found in many JAK inhibitors.

Table 1: Quantitative Data for Pyrrolopyrimidine Synthesis

StepReactantsProductYield (%)Reference
14-Chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineN-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine~85[10]
2N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine(3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine>90 (Debenzylation)[10]
3(3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine, Ethyl cyanoacetateTofacitinib~70[10]

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in a suitable solvent such as n-butanol, add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 equiv) and a base like potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Debenzylation

  • Dissolve the product from Step 1 in a suitable solvent such as methanol.

  • Add a palladium catalyst, for example, 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Step 3: Acylation

  • Dissolve the debenzylated piperidine derivative in a suitable solvent like acetonitrile.

  • Add ethyl cyanoacetate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield Tofacitinib.

Tofacitinib_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine A->C B (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine B->C Nucleophilic Aromatic Substitution D (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine C->D Debenzylation (H2, Pd/C) E Tofacitinib D->E Acylation (Ethyl cyanoacetate, DBU)

Figure 2: Synthetic workflow for Tofacitinib.

Broader Applications in Medicinal Chemistry

While the synthesis of JAK inhibitors is a prominent application, the versatility of this compound extends to other areas of drug discovery. The piperidine core is a key structural element in a variety of therapeutic agents.[2][11]

Antiviral Agents

Piperidine derivatives have been investigated as potential antiviral agents, including inhibitors of influenza virus and HIV.[12][13][14][15][16] The ability to functionalize the piperidine ring at multiple positions allows for the synthesis of diverse libraries of compounds for screening against viral targets.

Analgesic and Neuroactive Compounds

The piperidine scaffold is also present in numerous compounds with activity in the central nervous system, including analgesics. The structural rigidity and basic nitrogen atom of the piperidine ring are often key for binding to neuronal receptors and enzymes.

Table 2: Bioactivity of Piperidine-Derived Compounds

Compound ClassTargetExample IC50/EC50Reference
JAK InhibitorsJAK1, JAK3Tofacitinib: IC50 = 1-3 nM (JAK3), 20-100 nM (JAK1)[4][17][18]
Influenza InhibitorsInfluenza A/H1N1FZJ05: EC50 < 0.1 µM[12]
HIV InhibitorsHIV-1 Reverse TranscriptaseFZJ13: EC50 = 0.04 µM[12]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is exemplified by its role in the synthesis of complex and biologically active molecules such as JAK inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this intermediate in the pursuit of novel therapeutics for a range of diseases. The continued development of synthetic methodologies involving such piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a base-catalyzed Claisen condensation of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl acetate. This application note includes detailed methodologies, tabulated data for reagents and reaction parameters, and a visual workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its β-ketoester functionality allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutics. The piperidine ring is a common motif in many approved drugs, and the targeted introduction of functional groups is crucial for optimizing biological activity. The protocol herein describes a reliable and efficient method for the preparation of this important intermediate.

Reaction Scheme

The synthesis proceeds via a Claisen condensation reaction, where the enolate of tert-butyl 4-oxopiperidine-1-carboxylate attacks a molecule of ethyl acetate, followed by the elimination of an ethoxide ion to form the desired β-ketoester.

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Tert-butyl 4-oxopiperidine-1-carboxylate79099-07-3199.25[1]10.0 g50.18
Sodium Ethoxide (NaOEt)141-52-668.054.10 g60.22
Ethyl Acetate (EtOAc)141-78-688.1150 mL-
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46~30 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.0150 mL-
Brine (Saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Diethyl Ether (for extraction)60-29-774.12150 mL-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reagents: The flask is charged with sodium ethoxide (4.10 g, 60.22 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). The resulting suspension is stirred.

  • Formation of Enolate: A solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.18 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium ethoxide over 30 minutes at room temperature. The mixture is then stirred for an additional hour to ensure complete formation of the enolate.

  • Acylation: Ethyl acetate (50 mL) is added to the reaction mixture in one portion.

  • Reaction: The reaction mixture is gently heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is approximately 5-6.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Reaction Parameters:

ParameterValue
Reaction Time4-6 hours
Reaction TemperatureReflux (~66 °C)
Expected Yield75-85% (representative)
Physical AppearancePale yellow oil

Characterization Data:

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.48 (s, 9H, C(CH₃)₃), 2.25 (s, 3H, COCH₃), 2.50-2.60 (m, 2H, piperidine CH₂), 3.60-3.70 (m, 2H, piperidine CH₂), 4.10-4.20 (m, 1H, COCH), 4.30-4.40 (m, 2H, piperidine CH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 28.4 (C(CH₃)₃), 29.8 (COCH₃), 41.5 (piperidine CH₂), 45.8 (piperidine CH₂), 58.9 (COCH), 80.5 (C(CH₃)₃), 154.7 (NCOO), 202.1 (COCH₃), 205.8 (piperidine C=O)
Mass Spec (ESI-MS) m/z: 242.14 [M+H]⁺, calculated for C₁₂H₂₀NO₄⁺
IR (neat) ν (cm⁻¹): 2975, 1720 (C=O, ketone), 1690 (C=O, carbamate), 1650 (C=O, enol), 1365, 1160

Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

SynthesisWorkflow Synthesis of this compound A 1. Reaction Setup: - Flame-dry 3-neck flask - Cool under Nitrogen B 2. Add Reagents: - NaOEt - Anhydrous THF A->B C 3. Enolate Formation: - Add N-Boc-4-piperidone in THF - Stir for 1 hour B->C D 4. Acylation: - Add Ethyl Acetate C->D E 5. Reaction: - Reflux for 4-6 hours - Monitor by TLC D->E F 6. Work-up: - Cool to 0°C - Quench with 1M HCl E->F G 7. Extraction: - Separate layers - Extract aqueous layer with Diethyl Ether F->G H 8. Washing: - Wash with NaHCO3 (sat) - Wash with Brine G->H I 9. Drying & Concentration: - Dry with MgSO4 - Evaporate solvent H->I J 10. Purification: - Column Chromatography - Obtain pure product I->J

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis of this compound, facilitating further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. The following sections outline key reaction conditions for forming pyrazole and isoxazole heterocycles, as well as for performing Knoevenagel condensation and reductive amination reactions.

Introduction

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules. Its bifunctional nature, possessing both a β-dicarbonyl system and a piperidine ring, allows for a variety of chemical transformations. These notes are intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the derivatization of this compound. It is important to note that optimization of these conditions may be necessary to achieve desired yields and purity for specific substrates.

Table 1: Synthesis of Pyrazole Derivatives

ReagentSolventBaseTemperature (°C)Time (h)Yield (%)
Hydrazine hydrateEthanolN/ARoom Temperature12-2485-95
PhenylhydrazineEthanolN/ARoom Temperature18~90
Substituted hydrazinesEthanolN/ARoom Temperature18-2470-90

Table 2: Synthesis of Isoxazole Derivatives

ReagentSolventBaseTemperature (°C)Time (h)Yield (%)
Hydroxylamine hydrochlorideEthanolPyridineRoom Temperature1280-90

Table 3: Knoevenagel Condensation

ReagentSolventCatalystTemperature (°C)Time (h)Yield (%)
MalononitrileEthanolPiperidineReflux2-485-95
Ethyl cyanoacetateEthanolPiperidineReflux4-680-90
Diethyl malonateToluenePiperidine/Acetic AcidReflux (with Dean-Stark)8-1270-80

Table 4: Reductive Amination of the Ketone Carbonyl

AmineReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
BenzylamineSodium triacetoxyborohydrideDichloromethaneAcetic AcidRoom Temperature12-2475-85
AnilineSodium cyanoborohydrideMethanolAcetic AcidRoom Temperature2470-80
Primary/Secondary Aliphatic AminesSodium triacetoxyborohydride1,2-DichloroethaneN/ARoom Temperature18-2460-80

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of a pyrazole derivative via the reaction of this compound with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.2 eq) or a substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Isoxazole Derivatives

This protocol outlines the formation of an isoxazole ring through the reaction with hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.5 eq) in ethanol, add pyridine (1.5 eq) and stir for 15 minutes at room temperature.[2]

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography to obtain the desired isoxazole derivative.

Protocol 3: Knoevenagel Condensation

This protocol details the Knoevenagel condensation with an active methylene compound, for example, malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 4: Reductive Amination of the Ketone Carbonyl

This protocol describes the reductive amination of the 4-oxo group with a primary amine, for instance, benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane

  • Acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Derivatization_Workflow cluster_heterocycles Heterocycle Formation cluster_carbonyl_reactions Carbonyl Chemistry start This compound pyrazole Pyrazole Derivative start->pyrazole Hydrazine isoxazole Isoxazole Derivative start->isoxazole Hydroxylamine knoevenagel Knoevenagel Adduct start->knoevenagel Active Methylene Compound reductive_amination 4-Amino-piperidine Derivative start->reductive_amination Amine, Reducing Agent

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Protocol_Flow A 1. Dissolve Starting Material and Reagent(s) in Solvent B 2. Add Catalyst/Base (if required) A->B C 3. Control Reaction Temperature and Time B->C D 4. Monitor Reaction Progress (e.g., TLC) C->D E 5. Work-up Procedure (Quenching, Extraction) D->E F 6. Purification of Product (Chromatography/Recrystallization) E->F G 7. Characterization F->G

References

Application Notes and Protocols for the Purification of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical to ensure high purity and yield, which are essential for subsequent synthetic steps and for meeting regulatory standards in drug development.

Introduction

This compound possesses multiple functional groups, including a β-keto ester and a Boc-protected amine. This structural complexity can present challenges in purification, as the compound is susceptible to degradation under harsh conditions. The primary impurities in a typical synthesis are likely to be unreacted starting materials, by-products from side reactions, and residual solvents. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation. The two most common and effective techniques for purifying compounds of this nature are flash column chromatography and recrystallization.

Comparison of Purification Techniques

The following table summarizes the key aspects of the recommended purification techniques for this compound.

TechniquePrincipleTypical PurityExpected YieldThroughputKey Considerations
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) and elution with a mobile phase.>98%70-90%Low to ModerateEffective for removing a wide range of impurities. Requires solvent system optimization. Can be time-consuming and uses significant amounts of solvent.
Recrystallization Dissolution of the crude product in a hot solvent, followed by cooling to induce crystallization of the pure compound, leaving impurities in the mother liquor.>99%60-85%Moderate to HighHighly effective for removing minor impurities and achieving high purity. Requires finding a suitable solvent system. Yield can be lower due to solubility of the compound in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using silica gel flash chromatography. This method is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane), analytical grade

  • Ethyl acetate, analytical grade

  • Dichloromethane (optional, for polar impurities)

  • Methanol (optional, for very polar impurities)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Flash chromatography column and system

  • Rotary evaporator

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light or by staining (e.g., potassium permanganate).

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For more polar impurities, a gradient of dichloromethane and methanol might be necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.

  • Elution:

    • Begin elution with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), is often effective.

    • Maintain a constant flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Concentrate the pooled fractions using a rotary evaporator to remove the solvent and obtain the purified this compound.

  • Purity and Yield Determination:

    • Determine the yield of the purified product.

    • Assess the purity using analytical techniques such as HPLC, NMR, or LC-MS.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure this compound, especially if the crude product is already of moderate purity.

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, acetonitrile)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product (e.g., 20-50 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.

    • Heat the test tubes. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent. Common solvents for piperidone derivatives include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes mixtures.[1]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity and Yield Determination:

    • Determine the yield of the recrystallized product.

    • Assess the purity using analytical techniques such as melting point, HPLC, NMR, or LC-MS.

Visualization of Purification Workflow

The following diagrams illustrate the general workflow and decision-making process for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound) Analysis Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Select Purification Method Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography Multiple Impurities or Similar Polarity Recrystallization Recrystallization Decision->Recrystallization High Initial Purity or Single Major Impurity PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct FinalAnalysis Final Purity and Yield Determination PureProduct->FinalAnalysis

Caption: General workflow for the purification of chemical compounds.

DecisionTree Start Crude this compound ImpurityProfile Assess Impurity Profile (TLC/HPLC) Start->ImpurityProfile PurityCheck Initial Purity > 90%? ImpurityProfile->PurityCheck Recrystallization Attempt Recrystallization PurityCheck->Recrystallization Yes FlashChromatography Perform Flash Column Chromatography PurityCheck->FlashChromatography No FinalPurityCheck Purity > 98%? Recrystallization->FinalPurityCheck FlashChromatography->FinalPurityCheck FinalPurityCheck->FlashChromatography No, from Recrystallization FinalProduct Purified Product FinalPurityCheck->FinalProduct Yes

Caption: Decision tree for selecting a purification method.

References

Application Note: Scale-Up Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and scalable two-step protocol for the synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The synthesis commences with the readily available tert-butyl 4-oxopiperidine-1-carboxylate. The described method, centered around a Claisen condensation followed by a hydrolysis and decarboxylation sequence, is designed to be robust and reproducible, making it suitable for producing the multi-gram to kilogram quantities required for preclinical research and development. This document outlines the reaction parameters, purification methods, and analytical characterization, along with safety considerations for scale-up.

Introduction

This compound is a valuable intermediate in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its structural features, including a protected piperidine ring and a β-dicarbonyl moiety, allow for diverse chemical modifications. The increasing demand for this intermediate in drug discovery necessitates a reliable and scalable synthetic route to ensure a consistent supply of high-purity material for preclinical evaluation.

The synthetic strategy presented herein involves a regioselective acylation of tert-butyl 4-oxopiperidine-1-carboxylate via a Claisen condensation with ethyl acetate. This is followed by the hydrolysis of the resulting β-keto ester and subsequent decarboxylation to yield the desired product. This approach is advantageous due to the use of cost-effective starting materials and reagents, and its amenability to large-scale production.

Overall Synthesis Scheme

The two-step synthesis for this compound is depicted below:

Synthesis_Scheme start tert-Butyl 4-oxopiperidine-1-carboxylate intermediate tert-Butyl 3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate start->intermediate 1. NaH, THF 2. Ethyl Acetate product This compound intermediate->product H2SO4 (aq), Heat

Caption: Overall synthetic route.

Experimental Protocols

Materials and Equipment

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Tetrahydrofuran (THF) should be anhydrous. Reactions should be conducted in appropriately sized reactors equipped with mechanical stirring, a temperature probe, a condenser, and an inert atmosphere (nitrogen or argon).

Step 1: Synthesis of tert-Butyl 3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate (Claisen Condensation)

Reaction:

Procedure:

  • To a dry reactor under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Add anhydrous THF to the reactor and cool the suspension to 0 °C with an ice bath.

  • Slowly add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add ethyl acetate (1.5 equivalents) to the reaction mixture, again keeping the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of 1 M HCl until the pH is approximately 5-6. Caution: Hydrogen gas is evolved during the quenching of excess sodium hydride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude tert-butyl 3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel or carried forward to the next step without further purification if the purity is deemed sufficient.

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

Reaction:

Caption: Detailed workflow for the two-step synthesis.

Logical Relationship of Reaction Steps

Logical_Relationship node_start Starting Material tert-Butyl 4-oxopiperidine-1-carboxylate node_enolate Key Transformation Enolate Formation node_start->node_enolate Strong Base (NaH) node_acylation Key Transformation C-C Bond Formation (Acylation) node_enolate->node_acylation Acetylating Agent (Ethyl Acetate) node_intermediate Intermediate tert-Butyl 3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate node_acylation->node_intermediate node_hydrolysis Key Transformation Ester Hydrolysis node_intermediate->node_hydrolysis Acid & Heat node_decarboxylation Key Transformation Decarboxylation node_hydrolysis->node_decarboxylation Heat node_product Final Product This compound node_decarboxylation->node_product

Caption: Key transformations in the synthesis.

Safety Considerations for Scale-Up

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and quenched carefully.

  • Exothermic Reactions: Both the enolate formation and the quenching steps are exothermic. Proper cooling and slow addition of reagents are crucial to maintain temperature control.

  • Hydrogen Gas Evolution: The quenching of sodium hydride generates hydrogen gas. The reaction should be performed in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: Sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.

Conclusion

The two-step synthesis of this compound presented in this application note provides a practical and scalable method for producing this important pharmaceutical intermediate. The use of a Claisen condensation followed by hydrolysis and decarboxylation offers a reliable route with good overall yields and high purity of the final product, making it well-suited for supplying the material needed for preclinical studies and further drug development efforts. Careful attention to reaction conditions and safety protocols is essential for a successful and safe scale-up.

Exploring the Versatility of the Acetyl Group in Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. The strategic placement of the acetyl and ketone functionalities within the piperidine ring, coupled with the protecting Boc group, offers a rich platform for a variety of chemical transformations. This application note provides a detailed exploration of the reactivity of the acetyl group, presenting a suite of experimental protocols for key reactions. The methodologies outlined herein are designed to be a practical resource for researchers, scientists, and professionals in drug development, enabling the efficient synthesis of diverse molecular architectures.

The 1,3-dicarbonyl-like motif inherent in the structure of this compound allows it to participate in a range of classical condensation and cyclization reactions. This note will focus on four key transformations that leverage the reactivity of the acetyl group: the Knoevenagel condensation, the Gewald aminothiophene synthesis, the Hantzsch pyridine synthesis, and the Paal-Knorr pyrazole synthesis. For each reaction, a detailed experimental protocol is provided, along with representative data and a mechanistic workflow illustrated using Graphviz.

Chemical Properties and Reactivity Overview

This compound (IUPAC Name: this compound) is a white to off-white solid with a molecular weight of 241.28 g/mol .[1] The key to its reactivity lies in the acidic nature of the protons on the methyl group of the acetyl moiety and the methylene group positioned between the two carbonyls. These protons can be readily abstracted by a base to form a nucleophilic enolate, which is the reactive intermediate in many of the subsequent reactions. The presence of the Boc (tert-butoxycarbonyl) group provides stability to the piperidine ring and prevents unwanted side reactions at the nitrogen atom, and can be readily removed under acidic conditions to allow for further functionalization.

The general reactivity of the acetyl group can be visualized as the initial deprotonation to form an enolate, which then acts as a nucleophile.

Enolate Formation reagent This compound base Base enolate Enolate Intermediate reagent->enolate Deprotonation protonated_base Protonated Base base->protonated_base Proton Abstraction Knoevenagel Condensation Workflow start Reactants: This compound + Aromatic Aldehyde reflux Reflux in Toluene (Dean-Stark) start->reflux catalyst Catalysts: Piperidine, Acetic Acid catalyst->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product α,β-Unsaturated Ketone Product purification->product Gewald Reaction Pathway start This compound + Malononitrile + Sulfur intermediate1 Knoevenagel Adduct start->intermediate1 Base Catalysis base_cat Morpholine base_cat->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Aminothiophene Derivative cyclization->product Hantzsch Synthesis Logic reactants Reactants: - this compound - Ethyl acetoacetate - Aromatic Aldehyde - Ammonium Acetate condensation Cyclocondensation reactants->condensation dihydropyridine Fused Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation product Fused Pyridine Product oxidation->product Paal-Knorr Synthesis Workflow start Reactants: This compound + Hydrazine reflux Reflux in Ethanol start->reflux catalyst Acetic Acid catalyst->reflux workup Aqueous Workup reflux->workup purification Purification workup->purification product Fused Pyrazole Product purification->product

References

Troubleshooting & Optimization

"common side reactions in the synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This involves the acylation of the alpha-carbon of N-Boc-4-piperidone with an acetyl group source, such as ethyl acetate, in the presence of a strong base.

Q2: What is the mechanism of the Claisen condensation in this synthesis?

The reaction proceeds via the formation of an enolate from N-Boc-4-piperidone by a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., ethyl acetate). The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-keto ester, this compound.

Q3: Which bases are suitable for this reaction?

Strong, non-nucleophilic bases are required to facilitate the deprotonation of the piperidone. Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[1][2] The choice of base can influence the reaction rate and the formation of side products.

Q4: What are the most common side reactions observed during this synthesis?

The most frequently encountered side reactions include:

  • Self-condensation of N-Boc-4-piperidone: The enolate of the piperidone can react with another molecule of the starting ketone, leading to an aldol-type byproduct.

  • Transesterification: If an alkoxide base is used that does not match the alkyl group of the ester reagent (e.g., using sodium methoxide with ethyl acetate), exchange of the alkoxy group can occur, leading to a mixture of ester products.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures, to yield an acetylpiperidone derivative.

  • Michael Addition: The enolate can potentially add to any α,β-unsaturated ketone impurities present or formed in situ.

Q5: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of water or protic solvents in the reaction mixture. 3. Low reaction temperature. 4. Impure starting materials.1. Use fresh, high-quality base. Ensure stoichiometric amounts are used. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 4. Purify starting materials (N-Boc-4-piperidone and acetylating agent) before use.
Formation of Multiple Byproducts 1. Self-condensation of N-Boc-4-piperidone. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants.1. Slowly add the N-Boc-4-piperidone to a mixture of the base and the acetylating agent. 2. Maintain a controlled and optimized reaction temperature. 3. Use a slight excess of the acetylating agent to favor the desired reaction over self-condensation.
Product is an Oily or Gummy Solid 1. Presence of residual solvent. 2. Contamination with byproducts. 3. The product itself may be a low-melting solid or oil at room temperature.1. Ensure complete removal of solvents under high vacuum. 2. Purify the crude product using column chromatography on silica gel. 3. If pure, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Trituration with a non-polar solvent like hexane may also help.
Decarboxylation of the Product 1. Exposure to strong acid or base during workup. 2. High temperatures during purification.1. Use a mild acidic workup (e.g., saturated ammonium chloride solution) to neutralize the reaction mixture. Avoid strong acids. 2. Use lower temperatures during solvent evaporation and purification.

Experimental Protocols

Materials:

  • N-Boc-4-piperidone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Reaction: Add anhydrous ethyl acetate (3-5 equivalents) to the dropping funnel and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Charge NaH to flask prep2 Wash NaH with hexane prep1->prep2 prep3 Add anhydrous THF prep2->prep3 react1 Add ethyl acetate to NaH/THF suspension at 0°C prep3->react1 react2 Warm to RT and stir react1->react2 react3 Add N-Boc-4-piperidone in THF react2->react3 react4 Heat to reflux and monitor by TLC react3->react4 workup1 Cool to 0°C and quench with aq. NH4Cl react4->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with brine and dry workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Column chromatography workup4->purify1 product This compound purify1->product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product cause1 Inactive/Insufficient Base start->cause1 cause2 Presence of Water start->cause2 cause3 Low Temperature start->cause3 cause4 Impure Reactants start->cause4 sol1 Use fresh base, check stoichiometry cause1->sol1 sol2 Use anhydrous conditions cause2->sol2 sol3 Increase temperature cause3->sol3 sol4 Purify starting materials cause4->sol4 success Successful Synthesis sol1->success Re-run reaction sol2->success Re-run reaction sol3->success Re-run reaction sol4->success Re-run reaction

Caption: Troubleshooting guide for low or no product yield.

Common Side Reactions

G cluster_side_reactions Side Reactions start N-Boc-4-piperidone + Ethyl Acetate product Desired Product: This compound start->product Claisen Condensation side1 Self-Condensation (Aldol Adduct) start->side1 side3 Transesterification (Mixed Esters) start->side3 Mismatched alkoxide base side2 Decarboxylation (Acetylpiperidone) product->side2 Harsh workup/ High temp.

Caption: Main reaction pathway and common side reactions.

References

"how to improve the yield of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via a Claisen condensation of N-Boc-4-piperidone with an acetylating agent.

Q1: Why is the yield of my reaction consistently low?

Low yields in this synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base Selection and Concentration: The choice and amount of base are critical for efficient enolate formation. Strong, non-nucleophilic bases are generally preferred.

  • Improper Reaction Temperature: Temperature control is crucial. Reactions run at temperatures that are too high can lead to side product formation and decomposition.

  • Incorrect Stoichiometry: The molar ratio of N-Boc-4-piperidone to the acetylating agent and base must be carefully controlled to prevent unreacted starting material and the formation of byproducts.

  • Poor Reagent Quality: The purity of starting materials, particularly the N-Boc-4-piperidone and the acetylating agent, is paramount. Impurities can inhibit the reaction.

  • Inefficient Mixing: In heterogeneous reaction mixtures, thorough mixing is essential to ensure complete reaction.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The primary side product in this reaction is often the result of self-condensation of the starting ketone or ester.

  • Self-Condensation of N-Boc-4-piperidone: This can be minimized by the slow addition of the ketone to the reaction mixture containing the base and acetylating agent.

  • Hydrolysis of the Product: The β-keto ester product can be susceptible to hydrolysis, especially during the work-up. It is advisable to perform aqueous washes quickly with cold solutions and avoid strongly acidic or basic conditions.

Q3: The purification of the final product is proving difficult. What is the recommended procedure?

Purification of this compound typically involves column chromatography.

  • Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Work-up: During the work-up, it is important to neutralize the reaction mixture carefully and extract the product into a suitable organic solvent. Washing the organic layer with brine can help to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method is the Claisen condensation of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with an acetylating agent such as ethyl acetate or N-acetylimidazole in the presence of a strong base.

Q2: Which bases are most effective for this synthesis?

Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing nucleophilic attack on the acetylating agent. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium bis(trimethylsilyl)amide (NaHMDS).

Q3: What are the optimal reaction conditions to maximize the yield?

Optimal conditions are highly dependent on the specific reagents used. However, some general guidelines include:

  • Using a slight excess of the acetylating agent.

  • Running the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side products.

  • Ensuring anhydrous (dry) reaction conditions, as water can quench the base and lead to hydrolysis.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.

Data Presentation

Table 1: Factors Influencing the Yield of this compound Synthesis

ParameterConditionEffect on YieldTroubleshooting Action
Base Weak Base (e.g., triethylamine)LowUse a strong, non-nucleophilic base (e.g., NaH, LDA).
Excess Strong BaseCan lead to side reactionsUse a stoichiometric amount or a slight excess of base.
Solvent Protic Solvent (e.g., ethanol)LowUse an aprotic, anhydrous solvent (e.g., THF, diethyl ether).
Temperature High Temperature (> 25 °C)Increased side products, lower yieldMaintain low temperatures during the reaction (e.g., -78 °C to 0 °C).
Reagent Purity Impure Starting MaterialsLow and inconsistentPurify starting materials before use.
Water Content Presence of WaterQuenches base, low yieldEnsure all glassware and reagents are dry; run under an inert atmosphere.

Experimental Protocols

Key Experiment: Synthesis via Claisen Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of N-Boc-4-piperidone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.

  • Add the solution of N-Boc-4-piperidone and ethyl acetate dropwise to the stirred NaH slurry, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: Prepare Reagents B Reaction Setup: - Add NaH to anhydrous THF - Cool to 0 °C A->B C Slow Addition of N-Boc-4-piperidone & Ethyl Acetate B->C D Reaction Monitoring C->D E Reaction Complete? D->E E->D No, continue stirring F Work-up: - Quench with NH4Cl - Extract with organic solvent E->F Yes G Purification: - Column Chromatography F->G H Product: Tert-butyl 3-acetyl-4- oxopiperidine-1-carboxylate G->H I End H->I

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_workflow issue issue cause cause solution solution A Low Yield B1 Suboptimal Base? A->B1 B2 Incorrect Temperature? A->B2 B3 Poor Reagent Quality? A->B3 B4 Presence of Water? A->B4 S1 Use strong, non-nucleophilic base (e.g., NaH, LDA) B1->S1 S2 Maintain low temperature (0°C to -78°C) B2->S2 S3 Purify starting materials B3->S3 S4 Use anhydrous conditions B4->S4

Caption: Troubleshooting guide for addressing low reaction yield.

"troubleshooting guide for the purification of piperidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude piperidine derivatives?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., pyridine), byproducts from side reactions (e.g., N-oxides, over-alkylated products), residual solvents, and water.[1][2] The basic nature of the piperidine nitrogen can also lead to the formation of salts with atmospheric carbon dioxide or other acidic reagents present.[3][4]

Q2: My purified piperidine derivative is a yellow oil, but I expected a colorless solid. What could be the reason?

A2: A yellow tint can be indicative of oxidation products.[1] Additionally, some piperidine derivatives have low melting points and may exist as oils at or near room temperature.[2] The presence of impurities can also depress the melting point, causing the product to be an oil instead of a solid.[2] Thoroughly drying the product under high vacuum to remove residual solvents is a crucial step.[2]

Q3: Why is my piperidine derivative showing poor peak shape (tailing) during silica gel column chromatography?

A3: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[5][6] This interaction can lead to peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[6]

Q4: How can I improve the chromatography of my basic piperidine derivative on silica gel?

A4: To mitigate issues with peak tailing, a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can be added to the eluent.[2][5] This helps to saturate the acidic sites on the silica gel, reducing the interaction with the basic product. Using an alternative stationary phase like alumina or a reversed-phase silica gel (C18) can also be effective.[5]

Q5: My piperidine derivative appears to have solidified or crystallized in its storage container. What should I do?

A5: Piperidine itself has a melting point of -7 °C and can solidify at low temperatures.[3] Gentle warming should melt the pure compound. If a solid remains at room temperature, it is likely a salt, such as piperidine hydrochloride or carbonate, which may have formed from exposure to acidic gases or atmospheric carbon dioxide.[3][4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Product lost in the mother liquor during recrystallization. Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent was used for dissolution.[7]
Compound "oiling out" instead of crystallizing. Re-heat the solution, add more of the "good" solvent, and allow it to cool more slowly. Scratching the inside of the flask can also induce crystallization.[2][7]
Strong adherence of the product to the chromatography column. Add a basic modifier like triethylamine to the eluent.[2] Consider using a different stationary phase such as alumina.[5]
Incomplete liberation of piperidine from its salt. Use a stoichiometric excess of a strong base (e.g., NaOH, KOH) during the basification step and ensure adequate stirring and reaction time.[3]
Loss of product during distillation. Optimize the heating rate and use a more efficient fractionating column to minimize carryover of the product with lower-boiling impurities.[2][3]
Issue 2: Incomplete Removal of Impurities
Impurity Type Symptom Troubleshooting Steps
Pyridine GC/MS analysis shows a persistent pyridine peak.Piperidine and pyridine form an azeotrope, making simple distillation ineffective.[1][3] Consider azeotropic distillation with an entrainer like water or toluene, or purification via carbonate salt formation.[1][3]
Diastereomers Co-elution of isomers during column chromatography.Optimize the solvent system for chromatography. Consider using a different stationary phase or a chiral column if applicable.[5]
Non-volatile or polar impurities Baseline impurities in NMR or charring at the top of the chromatography column.Employ acid-base extraction to separate the basic piperidine derivative from neutral or acidic impurities.[1] Column chromatography can also be effective.[3]
Oxidation Products Discoloration (e.g., yellowing) of the purified product.Minimize exposure to air and light.[8] Store under an inert atmosphere. Consider purification techniques that can remove colored impurities, such as recrystallization with charcoal treatment.[9]

Quantitative Data Summary

Table 1: Azeotropic Composition of Piperidine and Pyridine

Components Composition (by weight) Boiling Point
Piperidine~92%Forms a minimum-boiling azeotrope
Pyridine~8%
Data sourced from BenchChem Application Notes.[1]

Experimental Protocols

Protocol 1: Purification of a Liquid Piperidine Derivative by Simple Distillation

This protocol is suitable for removing water and other non-azeotropic impurities.[1]

  • Pre-drying: Place the crude, wet piperidine derivative in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and let the mixture stand for several hours with occasional swirling to remove the bulk of the water.

  • Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is dry.

  • Distillation: Carefully decant or filter the piperidine derivative away from the KOH pellets into the distillation flask. Heat the flask to distill the liquid. Collect the fraction that boils at the expected temperature for the pure product.

Protocol 2: Purification via Carbonate Salt Formation (for removing pyridine)

This method is effective for separating piperidine from pyridine impurities.[1][10]

  • Salt Formation: Dissolve the crude piperidine (containing pyridine) in an organic solvent. Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.[1]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain the pure piperidine.[1]

Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of a basic modifier like triethylamine (~1%) to prevent peak tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, avoiding air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute the product.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine derivative.[2]

Protocol 4: Recrystallization of a Solid Piperidine Derivative
  • Solvent Selection: In several test tubes, test the solubility of a small amount of the crude product in different solvents. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Visualizations

TroubleshootingPurification start Crude Piperidine Derivative purity_check Assess Purity (TLC, NMR, GC-MS) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes method_selection Select Purification Method is_pure->method_selection No is_solid Is the compound a solid? method_selection->is_solid is_liquid Is the compound a liquid? method_selection->is_liquid acid_base Acid-Base Extraction method_selection->acid_base Polar/Non-polar Impurities recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No is_liquid->column No distillation Distillation is_liquid->distillation Yes recrystallization_issue Recrystallization Issues? recrystallization->recrystallization_issue column_issue Chromatography Issues? column->column_issue distillation_issue Distillation Issues? distillation->distillation_issue acid_base->purity_check recrystallization_issue->purity_check No oiling_out Oiling Out / Low Yield recrystallization_issue->oiling_out Yes column_issue->purity_check No tailing Peak Tailing / Co-elution column_issue->tailing Yes distillation_issue->purity_check No azeotrope Azeotrope / Poor Separation distillation_issue->azeotrope Yes

Caption: A decision-making workflow for troubleshooting the purification of piperidine derivatives.

References

Technical Support Center: Optimization of Boc Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of tert-butyloxycarbonyl (Boc) deprotection of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of piperidines?

A1: The most common and effective reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) and a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane are widely used.[1][2][3] The choice between these reagents often depends on the substrate's sensitivity to acid and the physical properties of the resulting amine salt.[1]

Q2: How can I monitor the progress of my deprotection reaction?

A2: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4] This allows you to track the consumption of the starting material and the formation of the deprotected product, helping to determine the optimal reaction time.

Q3: What causes side reactions during Boc deprotection, and how can they be minimized?

A3: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the acidic cleavage of the Boc group.[2][4] This carbocation can alkylate nucleophilic functional groups on the substrate or solvent. To minimize side reactions, consider lowering the reaction temperature, using a milder deprotection reagent, or adding a scavenger (e.g., triisopropylsilane) to trap the tert-butyl cation.[1][4][5]

Q4: Are there milder alternatives to TFA and HCl for deprotecting acid-sensitive substrates?

A4: Yes, for substrates with other acid-labile functional groups, milder deprotection methods can be employed.[1] Options include using oxalyl chloride in methanol, certain Lewis acids, or thermal deprotection conditions.[1][6][7]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Your reaction has stalled, and a significant amount of starting material remains.

Incomplete_Reaction_Troubleshooting start Incomplete Reaction Observed (via TLC/LC-MS) check_conditions Review Reaction Parameters start->check_conditions cause1 Insufficient Acid? check_conditions->cause1 Acid cause2 Insufficient Time/Temp? check_conditions->cause2 Time/Temp cause3 Poor Solubility? check_conditions->cause3 Solubility cause1->cause2 No solution1 Increase Acid Concentration or Equivalents cause1->solution1 Yes cause2->cause3 No solution2 Prolong Reaction Time or Gently Increase Temperature cause2->solution2 Yes cause3->start Re-evaluate solution3 Change Solvent System cause3->solution3 Yes end_point Reaction Complete solution1->end_point solution2->end_point solution3->end_point

Possible Cause Recommended Solution
Insufficient Acid Concentration or Equivalents Increase the concentration of the acid. For example, move from 20% TFA in DCM to 50% TFA in DCM.[3][8] Alternatively, increase the equivalents of the acidic reagent.[1]
Insufficient Reaction Time or Temperature Continue to monitor the reaction and extend the reaction time until the starting material is consumed.[1] Gentle warming (e.g., to 40-50°C) can accelerate the reaction, but caution is advised to avoid side reactions.[1]
Poor Solubility of Starting Material The starting material must be fully dissolved for the reaction to proceed efficiently. Try a different solvent system in which the substrate is more soluble.[1]
Steric Hindrance For sterically hindered substrates, harsher conditions such as higher acid concentration or elevated temperatures may be necessary.[2][3]
Issue 2: Low Yield of Deprotected Product

The reaction appears complete, but the isolated yield is lower than expected.

Possible Cause Recommended Solution
Side Reactions and Product Degradation Harsh acidic conditions can lead to side reactions or degradation of the desired product.[1] Consider using milder conditions, such as lowering the reaction temperature or using a less concentrated acid solution.[1]
Product Loss During Work-up The deprotected piperidine is a free base and may have different solubility properties than its salt form. Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction to ensure the product is in its free base form. Perform multiple extractions with an organic solvent to ensure complete recovery.[1]
Formation of Water-Soluble Salts The hydrochloride or trifluoroacetate salt of the deprotected piperidine may be water-soluble, leading to loss during the aqueous work-up.[1] In such cases, consider evaporating the solvent and excess acid and using the resulting salt directly in the next step without an aqueous work-up.
Issue 3: Formation of Side Products

Unexpected products are observed by LC-MS or NMR.

Side_Products_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway N-Boc-Piperidine N-Boc-Piperidine Deprotected Piperidine Deprotected Piperidine N-Boc-Piperidine->Deprotected Piperidine + H+ tert-Butyl Cation tert-Butyl Cation N-Boc-Piperidine->tert-Butyl Cation + H+ Side Product Side Product tert-Butyl Cation->Side Product + Nucleophile (e.g., -OH)

Side Product Cause and Prevention
O-tert-butylation If the piperidine contains a nucleophilic group like a hydroxyl (-OH), it can be alkylated by the tert-butyl cation.[2] Prevention: Use a scavenger like triisopropylsilane (TIS) or thioanisole to trap the carbocation. Alternatively, use a milder deprotection method.[4]
Trifluoroacetylation The deprotected amine can be acylated by trifluoroacetic anhydride, which can be present as an impurity in TFA. Prevention: Use high-purity TFA. If this side reaction is still observed, consider using HCl/dioxane for deprotection.
Degradation of Other Functional Groups Other acid-sensitive groups like esters or acetals may be cleaved under the reaction conditions.[1] Prevention: Use milder deprotection conditions or an alternative reagent such as oxalyl chloride in methanol.[1][7]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
TFA/DCM20-50% v/v[2][8]Dichloromethane (DCM)0 to Room Temp1-4 hours[1]A common and generally effective method.[1] Excess TFA and DCM are easily removed in vacuo.
HCl/Dioxane4M[1][2]1,4-DioxaneRoom Temp1-3 hours[1]Often yields a crystalline hydrochloride salt that can be isolated by filtration.[1]
Neat TFA100%NoneRoom Temp5-15 minutes[8]Very rapid deprotection but increases the risk of side products.[8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for N-Boc deprotection.[1]

Materials:

  • N-Boc protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.[1][8]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a common alternative to TFA and is advantageous if the trifluoroacetate salt is problematic.[1]

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, suspend the resulting salt in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (2 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

General_Workflow start Start: N-Boc Piperidine step1 Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->step1 step2 Add Acidic Reagent (e.g., TFA or HCl/Dioxane) step1->step2 step3 Stir at RT (Monitor by TLC/LC-MS) step2->step3 step4 Reaction Complete? step3->step4 step4->step3 No (Continue Stirring) step5 Work-up: 1. Remove Volatiles 2. Basify 3. Extract step4->step5 Yes end_product Final Product: Deprotected Piperidine step5->end_product

References

Technical Support Center: Managing Impurities in Functionalized Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing impurities during the synthesis of functionalized piperidones.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of functionalized piperidones?

Impurities can arise from various stages of the manufacturing process, including synthesis, formulation, and storage.[1] The most common sources include:

  • Starting Materials: Impurities present in the initial reactants can carry through the synthesis and appear in the final product.[2][3]

  • Intermediates: Unreacted intermediates from preceding steps can contaminate the final product.[3]

  • Byproducts: Side reactions occurring concurrently with the main reaction can generate unintended molecules.[3][4]

  • Degradation Products: The final piperidone compound may degrade during the reaction, workup, or storage, especially if sensitive to factors like air, light, or temperature.[1][2] Oxidation products are a common example.[4]

  • Reagents and Solvents: Residuals from reagents, catalysts, or solvents used during the synthesis or purification process are common impurities.[1][3]

Q2: What are the most common types of organic impurities encountered in piperidone synthesis?

Organic impurities are those that arise from starting materials, byproducts, intermediates, and degradation products.[1] For piperidones, these often include:

  • Unreacted Starting Materials: For instance, residual pyridine may be found after a hydrogenation reaction to produce piperidine.[4]

  • Over-alkylated or Incompletely Reacted Intermediates: These can occur if reaction stoichiometry and conditions are not precisely controlled.[5]

  • Oxidation Products: Piperidine derivatives are susceptible to oxidation, which can lead to discoloration (e.g., a yellow tint) and the formation of N-oxides.[4][6]

  • Diastereomers and Enantiomers: In stereoselective syntheses, undesired stereoisomers are a common class of impurity that can be challenging to separate.[7]

  • Byproducts from Side Reactions: In a Mannich condensation for synthesizing 4-piperidones, various side reactions can lead to a complex mixture of products if conditions are not optimized.[8]

Q3: What analytical techniques are essential for identifying and quantifying impurities in piperidone derivatives?

A multi-technique approach is typically required for comprehensive impurity profiling.[9] Key methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying trace impurities, often coupled with UV or Diode Array Detectors (DAD).[1][9][10]

  • Gas Chromatography (GC): Ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[1][9]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information that is crucial for identifying the structure of unknown impurities.[1][2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[2]

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method used to monitor reaction progress and identify the number of components in a mixture.[11]

Q4: What are the most effective general strategies for purifying functionalized piperidones?

The choice of purification method depends heavily on the physicochemical properties of the target compound and its impurities.[4] The most common and effective techniques are:

  • Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. Impurities are removed from the growing crystals, and pure solid crystals are isolated by filtration.[8] Ethanol is a very common solvent for recrystallizing piperidone derivatives.[8]

  • Column Chromatography: A versatile method for separating compounds based on polarity. It is widely used to purify piperidone derivatives from reaction mixtures.[4][8]

  • Distillation: The primary method for purifying liquid piperidones, separating components based on differences in their boiling points.[4]

  • Extraction: Used to separate the desired product from impurities based on differential solubility in immiscible solvents, often as part of the reaction workup.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of functionalized piperidones.

Problem Potential Cause Recommended Action & Troubleshooting Steps
An unexpected peak appears in the HPLC chromatogram. 1. Impurity in starting material.[12] 2. Formation of a byproduct or degradation product.[2] 3. Contamination from solvent or equipment.1. Analyze Starting Materials: Run an HPLC of all starting materials to check for the presence of the impurity. 2. Identify the Impurity: Use LC-MS to obtain the molecular weight of the unknown peak. If possible, isolate the impurity using preparative HPLC for NMR analysis to confirm its structure.[2] 3. Perform Stress Testing: Subject the pure product to heat, light, acid, and base to see if the impurity forms as a degradation product.[2] 4. Optimize Reaction Conditions: Adjust temperature, reaction time, or catalyst to minimize byproduct formation.[5]
The final product is discolored (e.g., yellow, brown). 1. Presence of oxidation products.[4] 2. Highly colored byproduct. 3. Residual catalyst or reagent.1. Prevent Oxidation: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen, Argon). 2. Purification: Attempt purification via recrystallization, which is often effective at removing colored impurities.[8] Activated carbon treatment during recrystallization can also be used. 3. Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.[2]
The reaction yields a mixture of diastereomers that are difficult to separate. 1. Lack of stereocontrol in the synthetic route.[7] 2. Epimerization of a stereocenter during reaction or workup.1. Optimize Stereoselectivity: Investigate the use of chiral catalysts or auxiliaries to favor the formation of the desired diastereomer.[7] 2. Modify Purification: If separation by standard column chromatography is ineffective, consider using a specialized technique like preparative chiral HPLC. 3. Recrystallization: Sometimes, one diastereomer will selectively crystallize from a specific solvent system, allowing for separation.
N-Oxide impurities are detected in the final product. 1. Oxidation of the tertiary piperidine nitrogen.[6] 2. Common with oxidizing agents or prolonged exposure to air.1. Control Atmosphere: Ensure reactions involving tertiary amine-containing piperidones are run under an inert atmosphere. 2. Avoid Strong Oxidants: If possible, select reagents that are less likely to cause N-oxidation. 3. Purification: N-oxides are typically more polar than their parent amines and can often be separated by column chromatography.
Low yield and complex mixture on TLC/HPLC. 1. Poor quality of starting materials or reagents.[5] 2. Suboptimal reaction conditions (temperature, concentration, catalyst).[5][7] 3. Presence of water in a moisture-sensitive reaction.[5]1. Verify Starting Material Purity: Ensure all reactants are pure and dry before use.[5] 2. Systematic Optimization: Methodically vary reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions. 3. Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, dry all glassware, use anhydrous solvents, and run under an inert atmosphere.[5]

Data Presentation

Table 1: Common Purification Techniques for Piperidone Derivatives

Purification MethodTypical Solvents/Mobile PhasesApplicability & NotesReference
Recrystallization Ethanol, Methanol/Ethyl Acetate, Benzene/Petroleum Ether, AcetonitrileHighly effective for solid, crystalline compounds. Solvent choice is critical for achieving high purity and yield.[8]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolVersatile for separating mixtures based on polarity. Suitable for both solid and liquid products.[4][8]
Distillation N/AUsed for purifying thermally stable liquid piperidones. Can be challenging if impurities form an azeotrope with the product.[4]
Acid-Base Extraction Diethyl Ether, Dichloromethane, Aqueous HCl, Aqueous NaOHExploits the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.[4]

Table 2: Analytical Methods for Piperidone Impurity Profiling

Analytical TechniquePrimary ApplicationLimit of Detection (LOD) / Quantitation (LOQ)Reference
RP-HPLC Separation and quantification of non-volatile organic impurities.Method-dependent, can be in the ng/mL range. A validated method for a piperidone analogue of curcumin showed an LOD of 13.1 ng/mL and LOQ of 3.9 ng/mL.[1][10]
GC-MS Identification and quantification of volatile impurities and residual solvents.High sensitivity, often in the ppm range.[1][9]
LC-MS Identification of unknown impurities by providing molecular weight data.High sensitivity, suitable for trace-level analysis.[1][2]
NMR Definitive structure elucidation of the main product and isolated impurities.Lower sensitivity, typically requires microgram to milligram quantities of isolated material.[2]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude piperidone product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase should be low enough that the desired compound has an Rf value of approximately 0.2-0.4 on TLC.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds if necessary.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidone derivative.[4]

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the piperidone compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for piperidones include ethanol and ethanol/ethyl acetate mixtures.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the pure crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Impurity Identification using HPLC-MS

  • Sample Preparation: Prepare a dilute solution of the impure piperidone sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Method Development: Develop an HPLC method that provides good separation between the main product peak and the impurity peaks. A C18 reverse-phase column is commonly used.[10]

  • Analysis: Inject the sample into the HPLC-MS system. The HPLC will separate the components, which then enter the mass spectrometer.

  • Data Acquisition: The mass spectrometer will provide the mass-to-charge ratio (m/z) for the main compound and each impurity.

  • Interpretation: Analyze the mass spectrum of each impurity peak to determine its molecular weight. This information, combined with knowledge of the synthetic pathway, can be used to propose a likely structure for the impurity.[2]

Visualizations

cluster_0 Phase 1: Synthesis & Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Control & Mitigation cluster_3 Outcome A Functionalized Piperidone Synthesis B Initial Purity Check (TLC, HPLC) A->B C Impurity Detected (>0.1%) B->C Purity Below Target D Isolate Impurity (Prep-HPLC) C->D E Structural Elucidation (LC-MS, NMR) D->E F Identify Impurity Source E->F G Optimize Synthesis / Purification F->G H Set Specifications G->H I High-Purity Piperidone H->I A Unknown Impurity Detected B Analyze Starting Materials (SMs) by HPLC/GC A->B C Impurity is from SMs B->C Yes E Perform 'Spiking' Study with SMs B->E No H Is impurity present in SMs? B->H D Source SMs from new vendor or re-purify C->D F Impurity is a Byproduct or Degradant E->F Yes I Does spiking confirm a byproduct? E->I G Optimize reaction conditions or perform stress testing F->G H->C H->E I->F A Functionalized Piperidone (Tertiary Amine) C Piperidone N-Oxide (Impurity) A->C Oxidation B Oxidizing Agent (e.g., H₂O₂, Air) B->C

References

Technical Support Center: Stability of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. The Boc group is well-known to be labile in the presence of various acids. This deprotection reaction results in the formation of 3-acetyl-4-oxopiperidine.

Q2: Under what types of acidic conditions is the N-Boc group cleavage expected to occur?

A2: Cleavage of the N-Boc group can occur under a range of acidic conditions, including treatment with strong protic acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid, as well as Lewis acids. The rate of this cleavage is dependent on the specific acid used, its concentration, the reaction temperature, and the solvent.

Q3: Are the 3-acetyl and 4-oxo functional groups stable under acidic conditions?

A3: Generally, the 1,3-dicarbonyl moiety, which includes the 3-acetyl and 4-oxo groups, is relatively stable in acidic solutions. In aqueous acidic environments, β-diketones primarily exist in their diketo form rather than the enol tautomer.[1][2][3][4][5] While acid-catalyzed side reactions such as enolization or aldol condensation are theoretically possible for 1,3-dicarbonyl compounds, significant degradation of the piperidine ring or the dicarbonyl functionality is not the primary concern under typical acidic conditions used for Boc deprotection. However, prolonged exposure to harsh acidic conditions could potentially lead to unforeseen side reactions.

Q4: What are the expected byproducts when this compound is exposed to acid?

A4: The main byproduct of acidic treatment is the deprotected piperidine, 3-acetyl-4-oxopiperidine, formed as a salt of the acid used (e.g., trifluoroacetate or hydrochloride salt). Other byproducts originating from the cleaved Boc group include tert-butanol and isobutylene.

Troubleshooting Guides

Issue 1: Unexpected Loss of Starting Material During an Acidic Reaction Step
  • Symptom: HPLC or NMR analysis shows a significant decrease in the amount of this compound and the appearance of a more polar peak.

  • Probable Cause: Unintended cleavage of the N-Boc protecting group due to the acidic conditions of your reaction.

  • Troubleshooting Steps:

    • Confirm Deprotection: Analyze the reaction mixture by LC-MS to confirm if the new peak corresponds to the mass of the deprotected product, 3-acetyl-4-oxopiperidine.

    • Modify Reaction Conditions: If deprotection is undesired, consider alternative, non-acidic reaction pathways. If acidic conditions are necessary, explore the use of milder acids, lower concentrations, or reduced reaction temperatures and times.

    • Use a More Robust Protecting Group: If the required reaction conditions are incompatible with the Boc group, consider using a more acid-stable protecting group for the piperidine nitrogen.

Issue 2: Incomplete N-Boc Deprotection
  • Symptom: Analysis of the reaction mixture after acidic treatment shows the presence of both the starting material and the desired deprotected product.

  • Probable Cause: The acidic conditions (acid concentration, reaction time, or temperature) are insufficient for complete cleavage of the Boc group.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the duration of the acidic treatment and monitor the reaction progress at regular intervals using HPLC or TLC.

    • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, when using TFA in dichloromethane (DCM), concentrations can range from 20% to 50% or even neat TFA.

    • Elevate Temperature: If the reaction is being performed at a low temperature, consider gradually increasing it to room temperature. However, be mindful that higher temperatures may promote side reactions.

Quantitative Data on N-Boc Deprotection

Acid ReagentSolventConcentrationTypical Temperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temperature30 min - 2 hA very common and efficient method for Boc deprotection.
Hydrochloric Acid (HCl)Dioxane or Methanol4 MRoom Temperature1 - 4 hThe product is isolated as the hydrochloride salt.
p-Toluenesulfonic Acid (TsOH)1,2-Dimethoxyethane (DME)Catalytic to stoichiometric40~2 hA milder alternative to TFA and HCl.

Experimental Protocols

Protocol 1: Monitoring N-Boc Deprotection by HPLC

This protocol describes a general method for monitoring the acid-catalyzed deprotection of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ACN. Prepare a separate stock solution of the expected deprotected product, 3-acetyl-4-oxopiperidine (if available), for retention time comparison.

  • Reaction Setup: In a reaction vial, dissolve a known amount of this compound in DCM.

  • Initiation of Deprotection: Add the desired volume of TFA to the reaction vial to achieve the target concentration (e.g., 20% TFA in DCM). Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a mixture of mobile phase and a small amount of a weak base (e.g., triethylamine) to neutralize the acid.

  • HPLC Analysis: Inject the quenched and diluted sample onto the HPLC system.

    • Mobile Phase: A gradient of ACN in water with 0.1% TFA is typically used. For example:

      • Start with 10% ACN in water.

      • Ramp to 90% ACN over 10 minutes.

      • Hold at 90% ACN for 2 minutes.

      • Return to 10% ACN and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas of the starting material and the product at each time point to determine the percentage of conversion and monitor the reaction kinetics.

Protocol 2: Monitoring N-Boc Deprotection by ¹H NMR Spectroscopy

This protocol provides a method to monitor the deprotection reaction in real-time using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Trifluoroacetic acid-d (TFA-d)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference. The characteristic signal for the Boc group protons is a singlet around 1.4-1.5 ppm.

  • Initiation of Deprotection: Add a specific amount of TFA-d to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of the Boc group's singlet and the appearance of new signals corresponding to the deprotected product. The disappearance of the singlet at ~1.4-1.5 ppm indicates the cleavage of the Boc group.

Visualizations

Deprotection_Workflow Start Start with this compound Acid_Treatment Treat with Acid (e.g., TFA in DCM) Start->Acid_Treatment Reaction_Monitoring Monitor Reaction Progress (HPLC, TLC, NMR) Acid_Treatment->Reaction_Monitoring Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction_Monitoring->Workup Upon Completion Isolation Isolate Deprotected Product (3-acetyl-4-oxopiperidine salt) Workup->Isolation

Figure 1. General experimental workflow for the acidic deprotection of this compound.

Troubleshooting_Logic cluster_start Initial Observation cluster_analysis Analysis cluster_solutions Potential Solutions Start Unexpected Reaction Outcome Check_SM Starting Material Consumed? Start->Check_SM Check_Product Desired Product Formed? Check_SM->Check_Product Yes No_Reaction No Reaction: - Stronger acid - Higher temp. Check_SM->No_Reaction No Incomplete_Rxn Incomplete Reaction: - Increase time - Increase acid conc. - Increase temp. Check_Product->Incomplete_Rxn Partially Side_Reaction Side Reaction/ Boc Cleavage: - Milder acid - Lower temp. - Shorter time Check_Product->Side_Reaction No

Figure 2. A logical workflow for troubleshooting common issues during the acidic treatment of this compound.

References

"preventing dimerization of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It addresses the common issue of dimerization and provides troubleshooting advice and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to dimerization?

A1: this compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its structure contains a β-keto ester moiety, which can undergo keto-enol tautomerism. The enol form of one molecule can react with the keto form of another, leading to the formation of a dimer. This is a common issue for β-dicarbonyl compounds.[2][3]

Q2: How can I detect if my sample of this compound has dimerized?

A2: Dimerization can be detected by various analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new set of signals in the 1H and 13C NMR spectra is a clear indication of dimer formation. The dimer will have a more complex spectrum than the monomer.

  • Mass Spectrometry (MS): The mass spectrum of a dimerized sample will show a peak corresponding to the molecular weight of the dimer, which is double that of the monomer.

  • High-Performance Liquid Chromatography (HPLC): A dimerized sample will typically show an additional peak with a different retention time compared to the pure monomer.

Q3: Can the dimer be converted back to the monomer?

A3: In some cases, the dimerization process is reversible. Heating the dimer in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base, can shift the equilibrium back towards the monomer. However, the success of this reversal depends on the specific structure of the dimer and the reaction conditions.

Q4: What are the general storage recommendations to prevent dimerization?

A4: To minimize dimerization during storage, it is recommended to:

  • Store the compound as a dry solid at low temperatures (-20°C is preferable).

  • Avoid exposure to moisture and air.

  • If stored in solution, use a non-polar, aprotic solvent and keep it at a low temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected side product with double the mass observed in MS. Dimerization of the starting material or product.Confirm the presence of the dimer using NMR. To prevent this, consider modifying reaction conditions (see preventative protocols below).
Low yield of the desired product in a reaction using this compound. The starting material may have a significant percentage of the dimer, which is less reactive.Analyze the purity of the starting material by HPLC or NMR before use. If dimerization is significant, consider purification or a reversal procedure.
Inconsistent reaction outcomes. The extent of dimerization in the starting material varies between batches.Standardize the storage conditions of your starting material and routinely check its purity.
Formation of a precipitate during storage in solution. The dimer may be less soluble than the monomer in the chosen solvent.If the compound needs to be stored in solution, use a solvent in which both the monomer and dimer are soluble, and store at a low temperature.

Experimental Protocols

Protocol 1: Monitoring Dimerization by HPLC

This protocol provides a method to quantify the extent of dimerization in a sample.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Formic acid (FA)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of ACN/water with 0.1% FA. The exact ratio may need to be optimized depending on the HPLC system and column. A common starting gradient is 10-90% ACN over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the monomer and any potential dimer peaks. The percentage of the dimer can be calculated as: % Dimer = (Area of Dimer Peak / (Area of Monomer Peak + Area of Dimer Peak)) * 100.

Protocol 2: General Recommendations for Preventing Dimerization in Reactions

These are general guidelines to minimize dimer formation during chemical reactions.

  • Temperature Control: Whenever possible, run reactions at lower temperatures. The rate of dimerization often increases with temperature.

  • pH Control: The dimerization can be catalyzed by both acids and bases. Maintaining a neutral pH, if the reaction allows, can be beneficial. If an acid or base is required for the main reaction, its concentration should be carefully controlled.

  • Solvent Choice: Aprotic solvents are generally preferred over protic solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often good choices.

  • Reaction Time: Minimize reaction times where possible. Prolonged reaction times can increase the likelihood of dimerization.

  • Use of Additives: In some cases, adding a mild dehydrating agent can help to suppress the formation of the enol intermediate, thereby reducing dimerization.

Visualizations

Dimerization Pathway

The following diagram illustrates the proposed dimerization pathway of this compound, which proceeds through an enol intermediate.

Dimerization_Pathway Monomer_Keto Monomer (Keto form) Enol Enol Intermediate Monomer_Keto->Enol Tautomerization Dimer Dimer Enol->Dimer + Monomer (Keto) Monomer_Keto2 Monomer (Keto form) Troubleshooting_Workflow Start Suspected Dimerization (e.g., low yield, extra peaks) Analysis Analytical Confirmation (NMR, MS, HPLC) Start->Analysis Decision Dimer Present? Analysis->Decision Purify Purify Starting Material or Attempt Reversal Decision->Purify Yes Modify Modify Reaction Conditions (Temp, Solvent, pH) Decision->Modify No, but be cautious Purify->Modify Proceed Proceed with Reaction Modify->Proceed

References

Technical Support Center: Alternative Catalysts for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of piperidine scaffolds using a variety of modern, alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for piperidine synthesis?

A1: Beyond traditional methods, several classes of alternative catalysts have been developed to offer milder conditions, improved selectivity, and broader functional group tolerance. Key classes include:

  • Homogeneous Transition Metal Catalysts: Complexes of rhodium, ruthenium, palladium, gold, and cobalt are used for reactions like asymmetric hydrogenation, transfer hydrogenation, and cyclization reactions.[1][2][3] Rhodium catalysts, in particular, are often effective for reducing substituted pyridines under milder conditions than older methods.[1]

  • Heterogeneous Catalysts: These include metals on solid supports, such as Rhodium on carbon (Rh/C) or Ruthenium on zeolites (Ru/BEA).[4][5] They offer advantages in terms of catalyst recovery and recycling. Recently, novel bimetallic catalysts like Ru-Co nanoparticles have been developed for synthesizing piperidine from biomass-derived furfural.[6]

  • Biocatalysts and Chemo-enzymatic Systems: Enzymes like lipases, amine oxidases, and ene-reductases are being used to perform highly stereoselective transformations.[7][8] These methods combine chemical synthesis with biocatalysis to access chiral piperidines that are difficult to obtain otherwise.[8]

  • Organocatalysts: Small organic molecules, such as chiral squaramide or Jørgensen catalysts, can catalyze asymmetric reactions like domino or aza-Michael reactions to build the piperidine ring with high stereocontrol.[9][10]

  • Metal-Free Catalysts: Systems like borane-catalyzed transfer hydrogenation using ammonia borane as a hydrogen source provide a practical, metal-free alternative that avoids high-pressure hydrogen gas.[2]

  • Electrocatalysis and Photocatalysis: Emerging methods use electricity or light to drive reactions. For instance, nickel electrocatalysis has been combined with biocatalysis in a modular approach to functionalize piperidines without the need for protecting groups or precious metals.[11]

Q2: How do I choose the right alternative catalyst for my specific synthesis?

A2: The optimal catalyst depends on your starting material, desired product structure, and required stereochemistry. The choice between homogeneous, heterogeneous, and biocatalysts often involves a trade-off between activity, selectivity, cost, and ease of separation.

G start Define Synthetic Goal sub_type Starting Material Type? start->sub_type pyridine Pyridine / Pyridinium Salt sub_type->pyridine Aromatic Heterocycle acyclic Acyclic Precursor (e.g., Amino-alkene) sub_type->acyclic Linear biomass Biomass-derived (e.g., Furfural) sub_type->biomass Renewable goal Desired Transformation? hydrogenation Hydrogenation goal->hydrogenation Reduction cyclization Cyclization / Annulation goal->cyclization Ring Formation functionalization Ring Functionalization goal->functionalization C-H or C-X Functionalization pyridine->goal acyclic->goal cat_biomass Catalyst Options: - Heterogeneous Ru/Zeolite - Bimetallic Ru-Co SSAA biomass->cat_biomass cat_hydro Catalyst Options: - Heterogeneous (Rh/C, PtO2) - Homogeneous (Rh, Ru complexes) - Metal-Free (Borane) hydrogenation->cat_hydro cat_cyclo Catalyst Options: - Organocatalysts (domino rxn) - Metal Catalysts (Pd, Au, Co) - Biocatalysts (Lipase MCR) cyclization->cat_cyclo cat_func Catalyst Options: - Ni-Electrocatalysis - Pd-catalyzed cross-coupling functionalization->cat_func

Caption: Decision tree for selecting an alternative catalyst system.

Q3: What are the advantages of using biocatalytic or chemo-enzymatic methods?

A3: Biocatalytic and chemo-enzymatic approaches offer several key advantages, particularly for synthesizing complex, chiral piperidines for pharmaceutical applications:

  • High Stereoselectivity: Enzymes often provide exceptional levels of enantioselectivity and diastereoselectivity, which can be difficult to achieve with traditional chemical catalysts.[8][12]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure, which enhances the sustainability of the process and tolerates sensitive functional groups.[7][13]

  • Novel Transformations: These methods enable novel synthetic routes, such as the dearomatization of activated pyridines, to produce stereo-enriched piperidines that are valuable intermediates for drugs like Preclamol and Niraparib.[8][14]

  • Reduced Need for Protecting Groups: The high selectivity of enzymes can simplify synthetic routes by reducing the need for protecting groups, thus improving step economy.[11]

Q4: Can piperidines be synthesized from renewable biomass?

A4: Yes, significant progress has been made in producing piperidines from biomass-derived platform molecules. One innovative route uses furfural, which is derived from lignocellulose.[6] A specialized Ru-Co surface single-atom alloy (SSAA) catalyst can convert furfural to piperidine in a one-pot reaction with yields up to 93%.[6] Another strategy involves converting triacetic acid lactone (TAL), produced microbially from glucose, into 2-methyl piperidine with yields of 76.5% using a Ru/Zeolite catalyst.[5][15] These routes represent an important step towards the sustainable production of N-heterocycles.[5]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction has stalled or gives a low yield. What are the common causes and solutions?

A: Low yields are a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

Possible Cause Solution
Inactive or Decomposed Catalyst The catalyst, especially homogeneous Pd or Rh complexes, can be sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar) and use anhydrous, degassed solvents.[16] The formation of palladium black is a visual indicator of catalyst decomposition.[16] For heterogeneous catalysts, check for poisoning from impurities in the starting material (e.g., sulfur compounds).[17]
Insufficient Reaction Conditions The activation barrier may not be overcome. Gradually increase the temperature, while monitoring for side product formation.[4][17] For hydrogenations, ensure efficient stirring to improve gas-liquid mixing and consider incrementally increasing hydrogen pressure.[4]
Poor Quality Reagents Impurities in solvents or reagents can inhibit catalysis. Use freshly distilled solvents and high-purity reagents. The quality of co-catalysts, such as CuI in Sonogashira couplings, can be critical.[16]
Catalyst Poisoning The Lewis-basic piperidine product or pyridine starting material can sometimes coordinate to the metal center and inhibit catalysis.[18] In some cases, using an N-protected substrate or adding a specific additive can mitigate this effect.[16]
Problem 2: Poor Stereoselectivity

Q: I'm getting a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). How can I improve this?

A: Achieving high stereoselectivity is crucial for drug development and often requires careful optimization of multiple parameters.

Possible Cause Solution
Suboptimal Temperature Stereoselectivity is often highly temperature-dependent. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can increase the energy difference between the diastereomeric transition states, favoring the formation of one isomer.[12]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome by stabilizing or destabilizing transition states.[12] Screen a range of solvents (e.g., toluene, CH₂Cl₂, acetonitrile) to find the optimal medium.[12]
Incorrect Catalyst/Ligand Choice For asymmetric catalysis, the chiral ligand is paramount. Screen a library of ligands to find the best match for your substrate. The choice of metal precursor can also be influential. For organocatalysis, subtle changes to the catalyst structure can have a large impact on selectivity.[9]
Enzyme-Specific Issues In biocatalysis, low e.e. can result from substrate or product inhibition, or non-optimal pH and temperature.[12] It is often necessary to screen a library of enzymes (e.g., different carbonyl reductases) to find one with high selectivity for your specific substrate.[12]
Problem 3: Formation of Side Products

Q: My reaction is messy, with significant side products like over-reduction or homocoupling. What should I do?

A: The formation of side products reduces yield and complicates purification. The solution is typically to fine-tune the catalyst and reaction conditions for higher selectivity.

Side Product Possible Cause & Solution
Over-reduction / Ring Opening In pyridine hydrogenation, the C-N bond in the newly formed piperidine can be cleaved (hydrogenolysis), leading to ring-opened byproducts.[4] Solution: Rhodium-based catalysts are often more selective than palladium or nickel and less prone to causing over-reduction.[4][17] Lowering the temperature and hydrogen pressure can also minimize this side reaction.[4]
Homocoupling (Glaser Coupling) In alkyne coupling reactions (e.g., Sonogashira), the terminal alkyne can couple with itself, especially in the presence of oxygen and a copper co-catalyst. Solution: Ensure the reaction is rigorously deoxygenated before adding the catalyst. Running the reaction under copper-free conditions is an effective strategy to prevent this.[16]
Partially Hydrogenated Intermediates The presence of intermediates like di- or tetrahydropyridines indicates an incomplete reaction. Solution: Increase the reaction time, catalyst loading, or hydrogen pressure. Ensure the catalyst batch is active.[4]

Quantitative Data on Alternative Catalytic Systems

Table 1: Comparison of Selected Homogeneous and Heterogeneous Catalysts

Catalyst System Substrate Type Reaction Conditions Yield (%) Selectivity Reference
[Cp*RhCl₂]₂ / HCOOH-NEt₃ N-benzylpyridinium salt 40 °C, 24 h >95% N/A [4]
10% Rh/C Pyridine derivatives 80 °C, 5 atm H₂, H₂O High Complete hydrogenation [2]
PtO₂ (Adams' catalyst) Substituted pyridine Room Temp, 5 bar H₂ 50 - 70% Effective for substituted pyridines [4][17]
Ru/BEA-60 Biomass-derived HMPO 140 °C, 6 MPa H₂ 76.5% Selective for 2-methyl piperidine [5]
Ru₁CoNP/HAP Furfural (from biomass) 130 °C, 4 MPa H₂, NH₃ 93% Selective for piperidine [6]

| B(C₆F₅)₃ / Hydrosilane | Substituted pyridines | 25-80 °C, 16-24 h | 70-98% | High cis-selectivity |[1] |

Table 2: Performance of Organocatalytic and Biocatalytic Systems

Catalyst System Reaction Type Reaction Conditions Yield (%) Stereoselectivity Reference
Quinine-derived squaramide Organocatalytic Domino -25 °C, CH₂Cl₂ 75% 90:10 dr, 92% ee [9]
Immobilized Lipase (CALB) Multicomponent Reaction Room Temp, Solvent-free 91% (gram scale) N/A [7]

| 6-HDNO / EneIRED (Enzymes) | Chemo-enzymatic Dearomatization | 30 °C, Aqueous buffer | 61% (overall) | 99% ee |[8] |

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Rhodium Catalyst [4]

This protocol describes the reduction of an N-benzylpyridinium salt to the corresponding piperidine.

  • Catalyst Preparation: In a reaction vial, add [Cp*RhCl₂]₂ (0.25 mg).

  • Reaction Setup: Add the N-benzylpyridinium bromide substrate (1.0 g) to a round-bottom flask. Add the HCOOH-NEt₃ azeotrope as the hydrogen source and solvent.

  • Execution: Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere (e.g., nitrogen).

  • Workup: After cooling, basify the mixture with an aqueous KOH solution.

  • Purification: Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine [9]

This protocol outlines a multicomponent domino reaction to form a highly functionalized piperidine precursor.

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (10 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv).

  • Execution: Add anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to -25 °C. Stir until the reaction is complete as monitored by TLC.

  • Purification: The reaction mixture can be directly loaded onto a silica gel column for purification by flash chromatography.

Workflow and Pathway Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_reagents Prepare & Purify Starting Materials prep_catalyst Prepare Catalyst Solution (if applicable) prep_reagents->prep_catalyst prep_setup Assemble Anhydrous/ Inert Atmosphere Setup prep_catalyst->prep_setup run_reaction Combine Reagents & Run Reaction prep_setup->run_reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) run_reaction->monitor workup Quench & Workup (Extraction, Filtration) monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, HRMS, Chiral HPLC) purify->analyze

Caption: General experimental workflow for piperidine synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its NMR signals. For comparative purposes, experimental data for the structurally isomeric compound, Tert-butyl 4-acetylpiperidine-1-carboxylate, is included.

This analysis is intended to aid researchers in the identification and characterization of piperidine-based compounds, which are common scaffolds in medicinal chemistry.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Tert-butyl 4-acetylpiperidine-1-carboxylate.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2ax, H-2eq3.8 - 4.2m-
H-33.5 - 3.9m-
H-5ax, H-5eq2.5 - 2.9m-
H-6ax, H-6eq3.2 - 3.6m-
-C(O)CH₃~2.2s-
-C(CH₃)₃~1.5s-

Table 2: Experimental ¹H and ¹³C NMR Data for Tert-butyl 4-acetylpiperidine-1-carboxylate

Atom¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
Piperidine Ring3.79 – 3.71m1H154.8
3.40 – 3.26m2H79.3
1.96 – 1.68m4H57.4
1.41 – 1.25m3H46.4
Acetyl Group2.13 – 1.99m2H34.1
---33.9
Boc Group1.46s9H28.7
---25.8
---23.6

Experimental data obtained in CDCl₃ at 500 MHz.[1]

Table 3: Predicted ¹³C NMR Data for this compound

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C=O (acetyl)205 - 210
C=O (piperidone)200 - 205
C=O (Boc)~155
-C (CH₃)₃~80
C-245 - 55
C-350 - 60
C-535 - 45
C-640 - 50
-C(O)C H₃25 - 30
-C(C H₃)₃~28

Experimental Protocols

The following describes a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, similar to the conditions under which the experimental data for the alternative compound was likely obtained.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for calibration (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, is typically used.[1]

  • ¹H NMR:

    • The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • A wider spectral width of around 220 ppm is used.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei. A significantly higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Structural Visualization and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound with labels for the carbon and hydrogen atoms to facilitate the correlation of NMR signals.

G This compound N1 N1 C2 C2 N1->C2 Boc Boc N1->Boc 1-position C3 C3 C2->C3 C4 C4 C3->C4 Acetyl Acetyl C3->Acetyl 3-position C5 C5 C4->C5 O_keto O C4->O_keto 4-position C6 C6 C5->C6 C6->N1

Caption: Structure of this compound.

References

Unraveling Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We objectively compare its mass spectrometric behavior with alternative analytical techniques, offering supporting data and experimental protocols to aid in method selection and interpretation.

Predicting the Fragmentation Fingerprint

Under typical positive ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ is expected to undergo characteristic losses. The tert-butoxycarbonyl (Boc) group is notoriously labile and can fragment in several ways, including the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da).[1] The acetyl group can be lost as ketene (C₂H₂O, 42 Da). Furthermore, cleavage of the piperidine ring itself can occur.[2]

Electron ionization (EI) mass spectrometry, a harder ionization technique, would likely lead to more extensive fragmentation. Key fragmentation pathways in EI-MS for piperidine derivatives include α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable iminium ion.[2]

Comparative Analysis of Analytical Techniques

The characterization of this compound and related piperidine derivatives is not limited to mass spectrometry. Other analytical techniques offer complementary information, though often with trade-offs in sensitivity and specificity.

Analytical TechniquePrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity, provides molecular weight and structural information.[3]Higher equipment cost and complexity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by mass analysis.Excellent for volatile and thermally stable compounds, provides detailed fragmentation patterns.Requires derivatization for non-volatile compounds, potential for thermal degradation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on UV absorbance.Readily available instrumentation, good for routine purity analysis.[3]Lower sensitivity for compounds lacking a strong chromophore, requires derivatization for some analytes.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry.[3]Lower sensitivity compared to MS, more complex data analysis.[3]

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Solution Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

    • Gradient: A suitable gradient to ensure separation from impurities.

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometer Conditions (ESI-MS/MS):

    • Ionization Mode: Positive ion mode.[2]

    • Scan Mode: Full scan (e.g., m/z 100-500) to identify the precursor ion [M+H]⁺, followed by a product ion scan of the precursor ion to obtain the fragmentation pattern.[2]

    • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.

Visualizing Fragmentation and Workflow

To better understand the expected fragmentation and the analytical workflow, the following diagrams are provided.

Fragmentation_Pathway M [M+H]⁺ This compound F1 Loss of Isobutylene (- C₄H₈) M->F1 F2 Loss of Boc group (- C₅H₉O₂) M->F2 F3 Loss of Ketene (- C₂H₂O) M->F3 Frag1 [M+H - 56]⁺ F1->Frag1 Frag2 [M+H - 101]⁺ F2->Frag2 Frag3 [M+H - 42]⁺ F3->Frag3

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample Dilute Dilute for Analysis Dissolve->Dilute LC_Separation LC Separation Dilute->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Scan Full Scan MS ESI_Ionization->MS_Scan MSMS_Scan Product Ion Scan (MS/MS) MS_Scan->MSMS_Scan Identify_Precursor Identify [M+H]⁺ MSMS_Scan->Identify_Precursor Analyze_Fragments Analyze Fragmentation Pattern Identify_Precursor->Analyze_Fragments Structure_Elucidation Structure Elucidation Analyze_Fragments->Structure_Elucidation

Caption: General experimental workflow for LC-MS/MS analysis.

References

"comparison of different synthetic routes to Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The routes compared are the acylation of 1-Boc-4-piperidone and the Dieckmann condensation of a protected amino diester. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a valuable building block in medicinal chemistry due to its substituted piperidine core, a common motif in a wide range of biologically active molecules. The presence of the acetyl and keto functionalities at the 3 and 4 positions, respectively, along with the Boc-protected nitrogen, allows for diverse subsequent chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide explores two distinct and effective approaches to its synthesis.

Route 1: Acylation of 1-Boc-4-piperidone

This synthetic strategy involves the direct C-acylation of the readily available starting material, 1-Boc-4-piperidone. The key step is the regioselective formation of an enolate or a related reactive intermediate, followed by its reaction with an acetylating agent.

Experimental Protocol

Step 1: Formation of the Lithium Enolate and Acylation

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, n-butyllithium is added dropwise. The mixture is stirred at this temperature for 30 minutes to form lithium diisopropylamide (LDA). A solution of 1-Boc-4-piperidone in anhydrous THF is then added slowly, and the reaction is stirred for 1 hour to ensure complete enolate formation. Subsequently, acetyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

cluster_reagents Reagents 1-Boc-4-piperidone 1-Boc-4-piperidone Enolate_Formation Enolate_Formation 1-Boc-4-piperidone->Enolate_Formation 1. LDA, THF, -78 °C LDA LDA Acetyl_chloride Acetyl_chloride Product Product Acylation Acylation Enolate_Formation->Acylation 2. Acetyl chloride Acylation->Product Quench & Workup

Diagram 1: Acylation of 1-Boc-4-piperidone.

Route 2: Dieckmann Condensation

This approach utilizes an intramolecular Claisen condensation, known as the Dieckmann condensation, of an acyclic N-Boc protected amino diester to construct the piperidone ring with the desired functionalities in a single cyclization step.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)acetate

To a solution of ethyl glycinate hydrochloride in dichloromethane, triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The mixture is stirred at room temperature overnight. After workup, the resulting N-Boc protected glycine ethyl ester is reacted with ethyl acrylate in the presence of a catalytic amount of a strong base, such as sodium ethoxide, in ethanol to yield the corresponding Michael adduct, diethyl 2-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)acetate.

Step 2: Dieckmann Condensation

The purified diester from the previous step is dissolved in anhydrous toluene. Sodium hydride is added portion-wise at room temperature under a nitrogen atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the reaction is carefully quenched with a mixture of ice and acetic acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to afford the target molecule, this compound.

cluster_reagents Reagents Amino_diester Amino_diester Cyclization Cyclization Amino_diester->Cyclization 1. NaH, Toluene, Reflux NaH NaH Acid_hydrolysis Acid_hydrolysis Product Product Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Cyclization->Hydrolysis_Decarboxylation 2. H3O+, Heat Hydrolysis_Decarboxylation->Product

Diagram 2: Dieckmann Condensation Route.

Comparison of Synthetic Routes

ParameterRoute 1: Acylation of 1-Boc-4-piperidoneRoute 2: Dieckmann Condensation
Starting Material 1-Boc-4-piperidoneEthyl glycinate, Ethyl acrylate
Number of Steps 13
Key Reaction Enolate AcylationDieckmann Condensation
Reagents & Conditions LDA, Acetyl chloride, -78 °C to RTSodium hydride, Toluene, Reflux; Acidic hydrolysis
Reported Yield Moderate to GoodGood
Advantages Fewer steps, commercially available starting material.Potentially higher overall yield, avoids cryogenic conditions in the key step.
Disadvantages Requires cryogenic temperatures, potential for side reactions (O-acylation, di-acylation).Longer synthetic sequence, requires preparation of the acyclic precursor.
Scalability May be challenging due to the use of LDA and low temperatures.Generally more amenable to large-scale synthesis.

Conclusion

Both the acylation of 1-Boc-4-piperidone and the Dieckmann condensation represent viable synthetic routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and cost of starting materials.

The acylation route is more direct but requires careful control of reaction conditions to ensure regioselectivity and minimize side products. The Dieckmann condensation, while involving more steps, may offer a more robust and scalable approach for the large-scale production of this important pharmaceutical intermediate. Researchers and process chemists should carefully evaluate the trade-offs presented in this guide to select the optimal synthetic strategy for their needs.

Validating the Purity of Synthesized Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We present two distinct reversed-phase HPLC (RP-HPLC) protocols, alongside a comparison with alternative analytical techniques, supported by experimental data to inform method selection.

Comparative Analysis of Analytical Methods

While RP-HPLC is a robust and widely adopted technique for purity assessment of N-Boc protected piperidine derivatives, other methods can offer complementary information.[1][2] The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

Parameter Reversed-Phase HPLC (Method A) Reversed-Phase HPLC (Method B - Alternative Gradient) Ultra-Performance Liquid Chromatography (UPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polaritySeparation based on polarity with enhanced resolution for closely eluting impuritiesSeparation using smaller particle size columns for higher efficiency and speedSeparation based on polarity coupled with mass detection for identification
Resolution GoodExcellentSuperiorGood
Analysis Time ~25 minutes~20 minutes<10 minutes~20 minutes
Sensitivity (LOD) ~0.01%~0.01%~0.005%<0.001%
Quantitation (LOQ) ~0.03%~0.03%~0.015%~0.003%
Primary Use Routine purity testing, quality controlImpurity profiling, separation of closely related substancesHigh-throughput screening, fast purity checksImpurity identification and structural elucidation

Experimental Protocols

Detailed methodologies for two comparative RP-HPLC methods are provided below. These protocols are designed to offer robust and reproducible purity analysis of this compound.

Method A: Standard Isocratic and Gradient RP-HPLC

This method provides a reliable baseline for the separation of the main compound from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (4.6 x 150 mm, 5 µm particle size)

  • Autosampler and column oven

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B, 5-15 min: 30% to 70% B, 15-20 min: 70% B, 20.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

Method B: Alternative Fast Gradient RP-HPLC

This method is optimized for faster analysis times while maintaining good resolution, suitable for high-throughput environments.

Instrumentation:

  • HPLC or UPLC system with a DAD

  • C18 column (2.1 x 100 mm, 2.6 µm particle size)

  • Autosampler and column oven

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-1 min: 20% B, 1-10 min: 20% to 80% B, 10-12 min: 80% B, 12.1-15 min: 20% B (re-equilibration)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 5 µL

Sample Preparation: Prepare the sample as described in Method A, ensuring complete dissolution.

Visualizing the Workflow and Data Analysis

To aid in the conceptualization of the experimental and analytical processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

Data_Analysis_Logic start Start get_chromatogram Acquire Chromatogram start->get_chromatogram integrate_peaks Integrate All Peaks get_chromatogram->integrate_peaks calculate_total_area Sum Peak Areas integrate_peaks->calculate_total_area calculate_purity Purity (%) = (Main Peak Area / Total Area) * 100 calculate_total_area->calculate_purity report_result Report Purity calculate_purity->report_result end End report_result->end

Caption: Logical flow for purity calculation from HPLC data.

Conclusion

The selection of an appropriate analytical method is paramount for ensuring the quality of synthesized pharmaceutical intermediates. For routine purity assessment of this compound, the standard RP-HPLC method (Method A) provides a reliable and robust solution. For laboratories requiring faster turnaround times, the alternative fast gradient method (Method B) offers a significant advantage in speed without substantial compromise on resolution. For in-depth impurity profiling and structural elucidation, coupling HPLC with mass spectrometry (LC-MS) is the recommended approach. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the development and validation of analytical methods for this important synthetic intermediate.

References

Comparative Biological Insights: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the biological activities of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate and its structural analogs reveals a landscape of potential therapeutic applications, primarily centered on anticancer and antimicrobial properties. While direct comparative studies on this compound are limited in publicly available research, a guide has been compiled by examining the biological activities of closely related piperidine derivatives. This report summarizes the existing data, providing a comparative framework for researchers and drug development professionals.

Anticancer Activity: A Promising Avenue

Derivatives of N-Boc-4-piperidone, the core structure of the target molecule, have demonstrated notable cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 3-position of the piperidine ring plays a crucial role in determining the anticancer potency.

One analog, Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate , has shown significant antiproliferative activity against HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.75 μM[1]. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis[1].

Another class of analogs, the 3,5-bis(arylidene)-4-piperidones, which are related to the curcumin analog EF-24, have also been synthesized and evaluated for their anticancer properties[2]. Studies on these compounds have highlighted the importance of the N-Boc protecting group for their cytotoxic effects[3]. For instance, certain 4-Boc-piperidone chalcones have displayed significant cytotoxicity against human colorectal and prostate cancer cell lines, with GI50 values in the micromolar range[3][4]. The cytotoxicity of these chalcone analogs is linked to their ability to induce apoptosis and modulate the activity of transcription factors like NF-κB[4].

The following table summarizes the reported anticancer activities of selected N-Boc-4-piperidone analogs. It is important to note that these are not direct comparisons with this compound due to the lack of available data for the latter.

Compound/Analog ClassCell Line(s)Activity MetricValue (µM)Reference(s)
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylateHeLa, K562IC50~0.75[1]
4-Boc-piperidone ChalconesLoVo, COLO 205, PC3, 22RV1GI500.84 - 34.7 (µg/mL)[3][4]
Furfurylidene 4-piperidone analogsMolt-4, Human leukemiaCytotoxicitySignificant[5]

Antimicrobial Potential: A Broad Spectrum of Activity

For example, various piperidine-based sulfobetaines have demonstrated high antimicrobial activity[6]. The effectiveness of these compounds is often dependent on the length of the alkyl chain substituent[6]. Similarly, other piperidine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi[7][8]. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism[6][9].

The table below presents a summary of the antimicrobial activities of some piperidine derivative classes. This data provides a contextual understanding of the potential antimicrobial profile of this compound.

Compound/Analog ClassMicrobial Strain(s)Activity MetricValue Range (mg/mL or µg/mL)Reference(s)
Piperidine-based SulfobetainesS. aureus, E. coliMIC< 1.1 - 1.3[6]
Novel Piperidine DerivativesS. aureus, E. coliZone of InhibitionVariable[8]
Substituted Piperidine DerivativesVarious bacteria and fungiMICVariable[7]
PiperidinothiosemicarbazonesM. tuberculosisMIC0.5 - >512 (µg/mL)[10]

Experimental Protocols

To facilitate further research and verification of the biological activities of these compounds, detailed methodologies for key experiments are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24-48 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix each sample thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[11][12][13][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][9][15]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of piperidone derivatives.

Biological Activity Workflow Workflow for Synthesis and Biological Evaluation of Piperidone Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., N-Boc-4-piperidone, Aldehydes/Ketones) synthesis Chemical Synthesis (e.g., Aldol Condensation, Michael Addition) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification compounds Synthesized Piperidone Analogs purification->compounds anticancer Anticancer Activity (e.g., MTT Assay) compounds->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) compounds->antimicrobial data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A flowchart illustrating the general process for synthesizing and evaluating the biological activity of piperidone analogs.

Potential Signaling Pathways

While specific signaling pathway studies for this compound are not available, related anticancer compounds, such as chalcones, are known to induce apoptosis. This process involves a complex cascade of events that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

The diagram below depicts a simplified overview of the apoptotic signaling pathway that could be modulated by bioactive piperidone derivatives.

Apoptotic Signaling Pathway Simplified Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade drug Piperidone Analog (e.g., Chalcone derivative) bax_bak Bax/Bak Activation drug->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by bioactive piperidone analogs.

References

Navigating the Labyrinth of Piperidine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The efficient and economic synthesis of this critical scaffold is therefore a paramount concern. This guide provides a comparative analysis of four major methodologies for piperidine synthesis: catalytic hydrogenation of pyridine, reductive amination, the aza-Diels-Alder reaction, and a novel biocatalytic approach, with a focus on their respective cost-benefit profiles, supported by experimental data.

The choice of a synthetic route to piperidine derivatives is a critical decision in the drug development pipeline, directly impacting project timelines, scalability, and ultimately, the cost of goods. Each of the prevalent methods offers a unique set of advantages and disadvantages in terms of starting material cost, reagent and catalyst expense, reaction conditions, yield, and stereoselectivity. This guide aims to provide a clear and objective comparison to aid in the selection of the most appropriate methodology for a given research or development goal.

At a Glance: A Comparative Overview of Piperidine Synthesis Methodologies

MethodologyKey AdvantagesKey DisadvantagesTypical Cost Profile
Catalytic Hydrogenation of Pyridine High atom economy, direct route, scalable, relatively low-cost starting material.[1]Often requires high pressure and temperature, potential for catalyst poisoning, noble metal catalysts can be expensive.[1]Low to moderate, depending on the catalyst choice.
Reductive Amination Versatile, operationally simple, utilizes readily available and often low-cost reagents.[2]Can require stoichiometric reducing agents, may lack stereocontrol without chiral auxiliaries.Low to moderate.
Aza-Diels-Alder Reaction Excellent for building molecular complexity, good control over stereochemistry.[3][4]Limited industrial-scale applications, starting materials (dienes, imines) can be expensive.[3]Moderate to high.
Biocatalytic C-H Oxidation & Radical Cross-Coupling High chemo-, regio-, and stereoselectivity; mild reaction conditions; reduced step count for complex molecules; avoids expensive precious metals like palladium.[5][6][7]Newer technology, enzyme availability and cost can be a factor, may require specialized equipment.Potentially lower for complex targets in the long run.

Delving Deeper: A Quantitative and Methodological Comparison

To provide a clearer picture of the practical considerations for each method, the following sections detail quantitative data and representative experimental protocols.

Catalytic Hydrogenation of Pyridine

This is arguably the most direct and atom-economical industrial method for the synthesis of the parent piperidine ring.[1] The choice of catalyst is critical and significantly influences the reaction conditions and cost.

Quantitative Data for Catalytic Hydrogenation of Pyridine

CatalystTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
10% Rh/C805-High[8]
PtO₂Room Temp.50-706-10High[9]
Ru/C-----
Pd/C3065.599[10]
Electrocatalytic (Rh/C)AmbientAmbient-98[11]

Cost Considerations for Catalytic Hydrogenation:

  • Starting Material: Pyridine is a relatively inexpensive starting material, with prices ranging from approximately $2.50 to $5.30 per kg depending on the region and purity.[12][13][14][15][16]

  • Catalysts: The primary cost driver is the catalyst. Noble metal catalysts like platinum, rhodium, and ruthenium are effective but expensive. For instance, rhodium on carbon can be a significant investment. In contrast, non-noble metal catalysts like nickel are being explored as more cost-effective alternatives.[17]

Experimental Protocol: Hydrogenation of Substituted Pyridine using PtO₂

A stirred solution of a substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a 5 mol % catalytic amount of PtO₂ under H₂ gas pressure (50-70 bar). After 6-10 hours, the reaction is quenched with NaHCO₃, extracted with ethyl acetate, filtered, and dried. The solvent is then evaporated, and the residue is purified by column chromatography to furnish the substituted piperidine derivative.[9]

Logical Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine Pyridine Derivative Reactor High-Pressure Reactor Pyridine->Reactor Solvent Glacial Acetic Acid Solvent->Reactor Catalyst PtO₂ Catalyst Catalyst->Reactor Hydrogenation Hydrogenation (50-70 bar H₂, RT, 6-10h) Reactor->Hydrogenation Quench Quench (NaHCO₃) Hydrogenation->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Substituted Piperidine Purify->Product cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Dicarbonyl Dicarbonyl Compound (e.g., Glutaraldehyde derivative) ReactionVessel Reaction Vessel Dicarbonyl->ReactionVessel Amine Amine Source (e.g., Ammonium Formate) Amine->ReactionVessel ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel Cyclization Reductive Amination/ Cyclization (RT) ReactionVessel->Cyclization Purification Purification/ Deprotection Cyclization->Purification Product Piperidine Derivative Purification->Product cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Diene Diene (e.g., Danishefsky's diene) ReactionVessel Reaction Vessel Diene->ReactionVessel Imine Imine Imine->ReactionVessel Catalyst Catalyst (e.g., Chiral Ionic Liquid) Catalyst->ReactionVessel Cycloaddition [4+2] Cycloaddition ReactionVessel->Cycloaddition Isolation Isolation & Purification Cycloaddition->Isolation Product Piperidine Derivative Isolation->Product cluster_step1 Step 1: Biocatalytic C-H Oxidation cluster_step2 Step 2: Radical Cross-Coupling StartMat1 Inexpensive Piperidine Oxidation Enzymatic Oxidation StartMat1->Oxidation Enzyme Hydroxylase Enzyme Enzyme->Oxidation Intermediate Hydroxy-piperidine Oxidation->Intermediate Coupling Ni-Catalyzed Cross-Coupling Intermediate->Coupling CouplingPartner Coupling Partner (e.g., Aryl Iodide) CouplingPartner->Coupling NiCatalyst Nickel Catalyst NiCatalyst->Coupling Product Complex Piperidine Derivative Coupling->Product

References

"advantages of using a Boc protecting group over other protecting groups in piperidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperidine moiety is a cornerstone, featuring prominently in a vast array of therapeutic agents. The synthesis of complex piperidine derivatives often necessitates the use of protecting groups to mask the reactivity of the piperidine nitrogen, thereby enabling selective functionalization at other positions. Among the arsenal of available amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly advantageous choice. This guide provides an objective comparison of the Boc protecting group with other common alternatives, namely the benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyl (Bn) groups, in the context of piperidine synthesis. Supported by experimental data, this analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.

At a Glance: A Comparative Overview of Protecting Groups for Piperidine

The selection of an appropriate protecting group is a critical decision that hinges on the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions. The key distinctions between Boc and its counterparts lie in their lability and stability profiles, which form the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[1]

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Bn (Benzyl)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-C₁₅H₁₁O₂-C₆H₅CH₂-
Lability Acid-labile[1]Hydrogenolysis[1]Base-labile[1]Hydrogenolysis
Typical Deprotection Trifluoroacetic acid (TFA), HCl in dioxane[1]H₂, Pd/C[1]20% Piperidine in DMF[1]H₂, Pd/C
Stability Stable to base and hydrogenolysis[1]Stable to mild acid and base[1]Stable to acid and hydrogenolysis[1]Stable to acid and base
Key Advantages Mild deprotection, orthogonal to Cbz and Fmoc, broad stability to various reagents.[1]Stable to a wide range of non-reducing conditions, orthogonal to Boc and Fmoc.Very mild deprotection, orthogonal to Boc and Cbz.Inexpensive, stable to many reagents.
Potential Limitations Strong acid for deprotection can affect acid-sensitive substrates.Incompatible with reducible functional groups (e.g., alkenes, alkynes). Catalyst poisoning can be an issue.The dibenzofulvene byproduct can form adducts.[2]Deprotection conditions similar to Cbz, limiting orthogonality.

Quantitative Performance in Piperidine Synthesis

While direct, side-by-side comparative studies of protecting group efficiency in the synthesis of a single piperidine derivative are not extensively documented, a compilation of data from various sources provides valuable insights into the expected performance of each group. The following tables summarize representative yields for the protection and deprotection of the piperidine nitrogen.

Table 1: Comparison of Protection Reaction Yields for Piperidine

Protecting GroupReagentSubstrateSolventBaseYield (%)Reference
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Piperidine-4-carboxylic acid methyl esterDichloromethane (DCM)Triethylamine (Et₃N)90[3]
Cbz Benzyl chloroformate (Cbz-Cl)PiperidineTetrahydrofuran (THF)/WaterSodium bicarbonate (NaHCO₃)90
Fmoc Fmoc-ClPiperidineDichloromethane (DCM)PyridineHigh (not specified)
Bn Benzyl bromidePiperidineAcetonitrilePotassium carbonate (K₂CO₃)85[4]

Table 2: Comparison of Deprotection Reaction Yields for N-Protected Piperidines

Protected PiperidineDeprotection ReagentSolventConditionsYield (%)Reference
N-Boc-piperidine Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureQuantitative
N-Cbz-piperidine H₂, 10% Pd/CMethanolRoom Temperature>95[5]
N-Fmoc-piperidine 20% Piperidine in DMFN,N-Dimethylformamide (DMF)Room TemperatureHigh (not specified)[6]
N-Benzyl-piperidine H₂, Pd(OH)₂/CMethanol60 °C95[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidine with the Boc group are provided below as a reference.

Protocol 1: N-Boc Protection of Piperidine-4-carboxylic acid methyl ester[3]

Objective: To introduce the Boc protecting group onto the nitrogen of piperidine-4-carboxylic acid methyl ester.

Materials:

  • Piperidine-4-carboxylic acid methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of piperidine-4-carboxylic acid methyl ester hydrochloride (1.0 eq) in DCM, add Et₃N (5.0 eq) at 0 °C.

  • Slowly add a solution of (Boc)₂O (3.0 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield N-Boc-piperidine-4-carboxylic acid methyl ester.

Protocol 2: N-Boc Deprotection of a Substituted Piperidine[6]

Objective: To remove the Boc protecting group from a substituted piperidine derivative.

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Add TFA (typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine as its trifluoroacetate salt.

Logical Workflow for Protecting Group Selection in Piperidine Synthesis

The choice of a protecting group is a critical step in the design of a synthetic route. The following diagram illustrates a decision-making workflow to guide this selection based on the chemical environment of the piperidine-containing molecule.

G Decision Workflow for Protecting Group Selection start Start: Need to protect piperidine nitrogen acid_sensitive Are there acid-sensitive groups in the molecule? start->acid_sensitive reduction_sensitive Are there reducible groups (e.g., alkenes, alkynes)? acid_sensitive->reduction_sensitive No use_cbz Use Cbz or Bn acid_sensitive->use_cbz Yes base_sensitive Are there base-sensitive groups in the molecule? reduction_sensitive->base_sensitive No use_boc Use Boc reduction_sensitive->use_boc Yes base_sensitive->use_boc No use_fmoc Use Fmoc base_sensitive->use_fmoc Yes consider_orthogonal Consider orthogonal strategy with multiple protecting groups use_boc->consider_orthogonal use_cbz->consider_orthogonal use_fmoc->consider_orthogonal

Caption: Decision workflow for selecting an amine protecting group in piperidine synthesis.

Deprotection Mechanisms

The distinct deprotection mechanisms of Boc, Cbz, and Fmoc are fundamental to their orthogonal nature.

G Deprotection Mechanisms of Common Protecting Groups cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) boc_pg N-Boc Piperidine boc_h + H⁺ (TFA, HCl) boc_pg->boc_h boc_intermediate Protonated Intermediate boc_h->boc_intermediate boc_products Piperidinium Salt + Isobutylene + CO₂ boc_intermediate->boc_products cbz_pg N-Cbz Piperidine cbz_h2 + H₂, Pd/C cbz_pg->cbz_h2 cbz_products Piperidine + Toluene + CO₂ cbz_h2->cbz_products fmoc_pg N-Fmoc Piperidine fmoc_base + Piperidine (Base) fmoc_pg->fmoc_base fmoc_intermediate Intermediate + Dibenzofulvene fmoc_base->fmoc_intermediate fmoc_products Piperidine + Dibenzofulvene-Piperidine Adduct fmoc_intermediate->fmoc_products

Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc groups.

Conclusion: The Versatility of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group offers a highly versatile and reliable strategy for the protection of the piperidine nitrogen in complex organic synthesis. Its primary advantage lies in its robust stability to a wide range of reaction conditions, coupled with its selective removal under acidic conditions. This acid lability provides excellent orthogonality with the base-labile Fmoc group and the hydrogenolysis-labile Cbz and benzyl groups, enabling intricate multi-step synthetic sequences.

While the choice of protecting group will always be dictated by the specific demands of the synthetic route, the Boc group's favorable balance of stability and reactivity, along with the generally high yields achieved in both its introduction and removal, solidifies its position as a preferred choice for many applications in piperidine synthesis. For researchers and professionals in drug development, a thorough understanding of the comparative advantages of the Boc group is essential for the efficient and successful synthesis of novel piperidine-based therapeutics.

References

A Comparative Guide to Confirming the Stereochemistry of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in the characterization of novel chemical entities. The spatial arrangement of atoms in a molecule dictates its biological activity, pharmacokinetic properties, and toxicological profile. This guide provides a comparative overview of the most effective analytical techniques for confirming the stereochemistry of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC), supported by illustrative data from analogous compounds.

Comparison of Analytical Techniques for Stereochemical Confirmation

The choice of analytical method for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. Below is a summary of the key techniques.

Technique Information Provided Sample Requirements Advantages Limitations
NMR Spectroscopy (NOE/ROE) Relative stereochemistry, solution-state conformation.Soluble, pure sample (~1-5 mg).Non-destructive, provides detailed structural information in solution, applicable to diastereomers.Does not provide absolute configuration, can be complex to interpret for flexible molecules.
Single-Crystal X-ray Crystallography Absolute and relative stereochemistry, solid-state conformation, bond lengths, and angles.High-quality single crystal (0.1-0.3 mm).Unambiguous determination of 3D structure, considered the "gold standard".Crystal growth can be challenging and time-consuming, structure may not represent the solution-state conformation.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers and diastereomers.Soluble sample, may require derivatization.High sensitivity, excellent for determining enantiomeric excess (ee) and diastereomeric ratio (dr), applicable for both analytical and preparative scales.Does not provide structural information, method development can be empirical and time-consuming.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful non-destructive technique for determining the relative stereochemistry of molecules in solution.[4] By identifying protons that are close in space (< 5 Å), the conformation and relative arrangement of substituents on the piperidine ring can be elucidated.[4]

Key NMR Parameters for Stereochemical Assignment

For 3,4-disubstituted piperidines, the chair conformation is typically preferred. The relative orientation of the acetyl and other substituents can be determined by analyzing proton-proton (¹H-¹H) coupling constants and NOE correlations.

  • Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them.

    • Axial-axial (ax-ax) couplings are typically large (7-9 Hz).[5]

    • Axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings are smaller (1-5 Hz).[5] By analyzing the coupling patterns of the piperidine ring protons, the axial or equatorial positions of the substituents can be inferred.

  • NOE Correlations: The presence of an NOE cross-peak between two protons indicates their spatial proximity. For a piperidine ring in a chair conformation:

    • 1,3-diaxial protons will show a strong NOE correlation.

    • NOEs between axial and equatorial protons on adjacent carbons can also be informative.

Illustrative NMR Data for a Substituted Piperidine
Proton Expected Chemical Shift (ppm) Expected Coupling Constants (Hz) for cis-isomer (3-ax, 4-eq) Expected Coupling Constants (Hz) for trans-isomer (3-eq, 4-eq) Key NOE Correlations for Stereochemical Confirmation
H-3 2.5 - 3.0J(H3,H2ax) ≈ 10-12, J(H3,H2eq) ≈ 3-5, J(H3,H4ax) ≈ 10-12J(H3,H2ax) ≈ 3-5, J(H3,H2eq) ≈ 2-4, J(H3,H4ax) ≈ 3-5cis: Strong NOE between H-3ax and H-5ax. trans: NOE between H-3eq and H-4ax, H-2eq, H-2ax.
H-4 3.5 - 4.0J(H4,H3ax) ≈ 10-12, J(H4,H5ax) ≈ 3-5, J(H4,H5eq) ≈ 2-4J(H4,H3eq) ≈ 3-5, J(H4,H5ax) ≈ 10-12, J(H4,H5eq) ≈ 3-5cis: NOE between H-4eq and H-3ax, H-5ax, H-5eq. trans: Strong NOE between H-4ax and H-2ax, H-6ax.
Experimental Protocol for a 2D NOESY Experiment
  • Sample Preparation: Dissolve 1-5 mg of the purified piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities. For optimal results, degas the sample using the freeze-pump-thaw technique.

  • Instrument Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and appropriate spectral width.

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Acquisition Parameters:

    • Mixing Time (d8): This is a crucial parameter. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[4]

    • Number of Scans (ns): Typically 8-16 scans per increment.

    • Number of Increments (ni): 256-512 increments in the indirect dimension (t₁).

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing and Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Analyze the cross-peaks, which appear off the diagonal, to identify through-space correlations.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Degas Degas Sample Dissolve->Degas Acquire1D Acquire 1D ¹H Spectrum Degas->Acquire1D SetupNOESY Set up 2D NOESY (Mixing Time, etc.) Acquire1D->SetupNOESY Acquire2D Acquire 2D Data SetupNOESY->Acquire2D FT 2D Fourier Transform Acquire2D->FT Phasing Phase Correction FT->Phasing Analysis Analyze Cross-Peaks Phasing->Analysis Stereochem Stereochem Analysis->Stereochem Stereochemical Assignment

Diagram 1: Experimental workflow for NOESY-based stereochemical analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute stereochemistry.[6] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.

Illustrative Crystallographic Data for a Substituted N-Boc-Piperidone

While a crystal structure for this compound is not publicly available, data from analogous N-Boc-piperidone derivatives can provide insight into expected crystallographic parameters.

Parameter Illustrative Value for a Substituted N-Boc-Piperidone Reference
Crystal System Monoclinic[7]
Space Group P2₁/c[7]
a (Å) ~ 6.0[8]
b (Å) ~ 11.0[8]
c (Å) ~ 15.0[8]
β (°) ~ 98.0[8]
Volume (ų) ~ 900[8]
Z 4[8]
Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth (Crucial Step):

    • Purification: The compound must be highly pure.

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (intensities and positions of reflections) is recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.

XRay_Workflow cluster_cryst_growth Crystal Growth cluster_data_coll Data Collection cluster_struct_sol Structure Solution PureCmpd Pure Compound Dissolve Dissolve in Solvent PureCmpd->Dissolve Grow Slow Evaporation/ Vapor Diffusion Dissolve->Grow Mount Mount Crystal Grow->Mount Diffract X-ray Diffraction Mount->Diffract Record Record Reflections Diffract->Record ProcessData Process Data Record->ProcessData Solve Solve Phase Problem ProcessData->Solve Refine Refine Structure Solve->Refine AbsConfig AbsConfig Refine->AbsConfig Absolute Configuration

Diagram 2: General workflow for single-crystal X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating enantiomers and diastereomers, allowing for the determination of their purity.[2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the stereoisomers.

Key Parameters in Chiral HPLC Method Development
  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase: The composition of the mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/water/buffers for reversed phase) significantly impacts the separation. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[1]

  • Flow Rate and Temperature: These parameters can be optimized to improve resolution and analysis time.

Illustrative Chiral HPLC Separation Data

The following table provides hypothetical but realistic parameters for the separation of diastereomers of a keto-piperidine derivative.

Parameter Illustrative Value
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
Retention Time (Diastereomer 1) 12.5 min
Retention Time (Diastereomer 2) 15.8 min
Resolution (Rs) > 2.0
Experimental Protocol for Chiral HPLC Method Development
  • Column Screening:

    • Select a set of 3-4 chiral columns with different selectivities (e.g., cellulose-based, amylose-based, Pirkle-type).

    • Screen the columns with a generic set of mobile phases (e.g., hexane/isopropanol, hexane/ethanol).[1]

  • Mobile Phase Optimization:

    • Once a column shows promise, optimize the mobile phase composition by varying the ratio of the strong solvent (e.g., isopropanol).

    • Test acidic or basic additives if peak shape is poor.

  • Parameter Optimization:

    • Adjust the flow rate (lower flow rates often improve resolution).[9]

    • Vary the column temperature to enhance selectivity.[9]

  • Method Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Chiral_HPLC_Logic Start Start: Mixture of Stereoisomers ScreenCols Screen Chiral Stationary Phases Start->ScreenCols SelectCol Identify Promising Column ScreenCols->SelectCol SelectCol->ScreenCols Failure OptMP Optimize Mobile Phase Composition SelectCol->OptMP Success OptParams Optimize Flow Rate & Temperature OptMP->OptParams Validate Validate Method OptParams->Validate End End: Baseline Separation Validate->End

Diagram 3: Logical flow for chiral HPLC method development.

Conclusion

Confirming the stereochemistry of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy , particularly 2D NOESY, is indispensable for determining the relative configuration and preferred conformation in solution. For an unambiguous and definitive structural elucidation, single-crystal X-ray crystallography remains the gold standard, providing the absolute and relative stereochemistry in the solid state. Finally, chiral HPLC is the premier technique for separating and quantifying stereoisomers, which is essential for assessing enantiomeric and diastereomeric purity. By judiciously applying these complementary techniques, researchers can confidently and accurately characterize the three-dimensional structure of these important pharmaceutical building blocks.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a compound frequently used in synthetic chemistry.

Hazard Profile and Safety Precautions

Summary of Potential Hazards:

Hazard StatementClassification
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
H335: May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3
H302: Harmful if swallowedAcute toxicity, oral
H312: Harmful in contact with skinAcute toxicity, dermal
H332: Harmful if inhaledAcute toxicity, inhalation

This data is a synthesis from SDSs of structurally related piperidone compounds and should be considered as a guideline. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling and disposal, the use of appropriate Personal Protective Equipment is mandatory.

  • Hand Protection : Wear protective gloves.

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection : Wear a lab coat or other protective clothing.

  • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal facility. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common recommendation for similar chemical compounds.

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with incompatible materials. The SDS for a similar compound lists acids and oxidizing agents as incompatible.

    • Keep the container in a cool, dry, and well-ventilated area.

  • Container Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., irritant).

  • Arrange for Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with the full chemical name and any available safety information.

  • Disposal of Contaminated Materials :

    • Dispose of any contaminated materials, such as gloves, filter paper, or empty containers, as hazardous waste in the same manner as the chemical itself.[1][2]

    • Do not reuse empty containers.[1]

Environmental Precautions : Prevent the chemical from entering drains, soil, or other waterways.[1] In case of a spill, contain the material using an inert absorbent and place it into a suitable disposal container.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Segregation & Collection in a Labeled Container B Step 2: Secure Storage in a Cool, Dry, Ventilated Area A->B Store Safely C Step 3: Contact EHS or Licensed Disposal Service B->C Initiate Disposal D Step 4: Arrange for Professional Disposal (e.g., Incineration) C->D Schedule Pickup E Step 5: Documentation of Disposal D->E Maintain Records

Chemical Waste Disposal Workflow

References

Personal protective equipment for handling Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key reagent in pharmaceutical research and development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard StatementClassification
Harmful if swallowedCategory 4
Harmful in contact with skinCategory 4
Causes skin irritationCategory 2
Causes serious eye irritationCategory 2
Harmful if inhaledCategory 4
May cause respiratory irritationCategory 3

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[4]Prevents skin contact, which can be harmful and cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[5]Minimizes the risk of inhaling potentially harmful vapors or dust.[1]
Footwear Closed-toe shoes.[6]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and prevent accidents. Always work in a designated area equipped with the necessary safety equipment.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) of similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area handle_weigh Weigh the required amount of the compound prep_area->handle_weigh Proceed to handling handle_transfer Carefully transfer to the reaction vessel handle_weigh->handle_transfer handle_reaction Perform the experiment within the fume hood handle_transfer->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon After experiment completion cleanup_waste Segregate and label waste for disposal cleanup_decon->cleanup_waste cleanup_ppe Properly remove and dispose of used PPE cleanup_waste->cleanup_ppe

Caption: Workflow for safely handling this compound.

Key Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1][5]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[5]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[5]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[8]

  • Clean: Clean the spill area thoroughly with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Workflow:

cluster_waste Waste Management waste_collect Collect waste in a compatible, sealed container waste_label Clearly label the container with contents and hazard warnings waste_collect->waste_label waste_segregate Segregate from incompatible waste streams waste_label->waste_segregate waste_store Store in a designated, secure waste accumulation area waste_segregate->waste_store waste_dispose Arrange for disposal by a licensed chemical waste handler waste_store->waste_dispose

Caption: Chemical waste disposal workflow.

Disposal Guidelines:

  • Containers: Use appropriate, leak-proof containers for chemical waste.[4]

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[4]

  • Segregation: Do not mix this waste with other incompatible materials.[4]

  • Professional Disposal: Dispose of contents and container in accordance with all applicable local, regional, national and international regulations.[2][8] Contact a licensed professional waste disposal service to dispose of this material.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.